Fgfr-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H29ClN4O4 |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
1-[2-chloro-4-[7-methoxy-6-(1-prop-2-enoylpiperidin-4-yl)quinolin-4-yl]oxyphenyl]-3-cyclopropylurea |
InChI |
InChI=1S/C28H29ClN4O4/c1-3-27(34)33-12-9-17(10-13-33)20-15-21-24(16-26(20)36-2)30-11-8-25(21)37-19-6-7-23(22(29)14-19)32-28(35)31-18-4-5-18/h3,6-8,11,14-18H,1,4-5,9-10,12-13H2,2H3,(H2,31,32,35) |
InChI Key |
RJOWKASSFBQDER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C3CCN(CC3)C(=O)C=C)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Covalent Binding of Fgfr-IN-11 to FGFR Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the covalent inhibitor Fgfr-IN-11 and its interaction with the Fibroblast Growth Factor Receptor (FGFR) kinase family. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and visual representations of the key molecular and cellular processes involved.
Introduction to FGFR and Covalent Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a known driver in a multitude of cancers.[2][3] This has established the FGFRs as critical therapeutic targets in oncology.
Covalent inhibitors represent a promising therapeutic modality, offering high potency, selectivity, and prolonged duration of action.[4] Unlike reversible inhibitors that rely on non-covalent interactions, covalent inhibitors form a stable, irreversible bond with their target protein. This often translates to a more durable pharmacological effect, which can be particularly advantageous in overcoming the high intracellular concentrations of the competing endogenous ligand, ATP.[4] this compound is a potent, orally active, and covalent pan-FGFR inhibitor that has demonstrated significant anti-proliferative activity in various cancer models.[5][6]
Mechanism of Covalent Binding
This compound and its analogs, such as FIIN-1, FIIN-2, and PRN1371, achieve their irreversible inhibition by targeting a conserved cysteine residue located in the P-loop (glycine-rich loop) of the FGFR kinase domain.[6][7][8] The specific residue targeted is Cysteine 488 in FGFR1 , and its homologous counterparts in the other FGFR isoforms (Cys491 in FGFR2, Cys482 in FGFR3, and Cys477 in FGFR4).[6][9]
The inhibitor contains an electrophilic "warhead," typically an acrylamide group, which acts as a Michael acceptor.[7][8] The binding process is a two-step mechanism:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the FGFR kinase domain. This initial binding is driven by shape complementarity and non-covalent interactions between the inhibitor scaffold and the amino acid residues in the active site.
-
Covalent Bond Formation: Following the initial binding, the electrophilic warhead of the inhibitor is positioned in close proximity to the nucleophilic thiol group of the P-loop cysteine. A Michael addition reaction then occurs, resulting in the formation of a stable, covalent thioether bond between the inhibitor and the cysteine residue.[10] This irreversible modification locks the inhibitor in the active site, preventing ATP from binding and thereby inhibiting the kinase activity of the receptor.
The formation of this covalent adduct can be confirmed experimentally using techniques such as mass spectrometry, which will detect a mass shift in the protein corresponding to the molecular weight of the inhibitor.[8][10]
Quantitative Data
The potency and kinetic parameters of this compound and related covalent pan-FGFR inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency (IC50) of Covalent Pan-FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound | 9.9[5][6] | 3.1[5][6] | 16[5][6] | 1.8[5][6] |
| PRN1371 | 0.7[11] | 1.3[11] | 4.1[11] | 19.3[11] |
| FIIN-1 | 9.2[7] | 6.2[7] | 11.9[7] | 189[7] |
| FIIN-2 | 3.1[12] | 4.3[12] | 27[12] | 45[12] |
| TAS-120 (Futibatinib) | 1.6 - 7.8[10] | 1.6 - 7.8[10] | 1.6 - 7.8[10] | 12 - 31[10] |
Table 2: Cellular Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | < 2[6] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 2[6] |
| Huh-7 | Hepatocellular Carcinoma | - | 15.63[6] |
| Hep3B | Hepatocellular Carcinoma | - | 52.6[6] |
Table 3: Kinetic Parameters for Covalent Inhibition by PRN1371
| FGFR Isoform | Ki (nM) | kinact (s-1) | kinact/Ki (μM-1s-1) |
| FGFR1 | 1.3[4] | - | 1.2[4] |
| FGFR2 | 2.2[4] | - | 0.58[4] |
| FGFR3 | 1.8[4] | - | 0.46[4] |
| FGFR4 | 73[4] | - | - |
Note: kinact and Ki values for this compound are not publicly available, but the data for the structurally and mechanistically similar compound PRN1371 are provided as a reference.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent binding and activity of this compound.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the recombinant FGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell lines (e.g., SNU-16, NCI-H1581)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of FGFR Phosphorylation
This method is used to determine if this compound inhibits the autophosphorylation of FGFR in a cellular context, a direct measure of its target engagement and inhibitory activity.
Materials:
-
Cancer cell lines with FGFR activation (e.g., SNU-16)
-
Serum-free cell culture medium
-
FGF ligand (e.g., FGF2)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
PVDF membrane
Procedure:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with an FGF ligand (e.g., 10 ng/mL FGF2) for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FGFR antibody to confirm equal protein loading.
Mass Spectrometry for Covalent Adduct Confirmation
This technique provides direct evidence of the covalent bond formation between this compound and the FGFR kinase.
Materials:
-
Recombinant FGFR kinase domain
-
This compound
-
Incubation buffer (e.g., HEPES buffer)
-
LC-MS/MS system
Procedure:
-
Incubate the recombinant FGFR kinase with an excess of this compound at room temperature for a sufficient time to allow for covalent bond formation.
-
Analyze the intact protein by LC-MS to determine the molecular weight of the protein-inhibitor adduct. A mass shift equal to the molecular weight of this compound confirms covalent binding.
-
For site-of-modification analysis, digest the protein-inhibitor adduct with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide containing the cysteine residue that is modified by this compound by observing a mass shift in the fragment ions corresponding to the inhibitor's molecular weight.
Visualizations
Signaling Pathways
Caption: Overview of the major FGFR signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for covalent FGFR inhibitors.
Covalent Binding Mechanism
Caption: The two-step mechanism of covalent inhibition.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of binding thermodynamics and kinetics of inhibitors targeting FGFR1 via molecular modelling and ligand Gaussian accelerated molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr-IN-11: An In-Depth Technical Profile of a Pan-FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile and cellular activity of Fgfr-IN-11, a potent, orally active, and covalent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. The information presented is curated from peer-reviewed scientific literature to support research and development efforts in oncology and related fields.
Biochemical Selectivity and Potency
This compound (also referred to as compound I-5) demonstrates high potency against all four members of the FGFR family. As a covalent inhibitor, it forms an irreversible bond with its target, leading to sustained inhibition.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
| Target | IC₅₀ (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
The selectivity of this compound was assessed against a broad panel of 369 kinases. At a concentration of 1 µM, this compound exhibited high selectivity, indicating a well-defined target profile with minimal off-target activity against the tested kinases.[1][2] Besides its potent activity against FGFRs, this compound also showed inhibitory effects on cKit, KDR, DDR1, and RET.[1]
Cellular Activity
This compound effectively inhibits the proliferation of various cancer cell lines, particularly those with aberrant FGFR signaling. Its nanomolar potency in cellular assays underscores its potential as an anti-tumor agent.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H1581 | Lung Cancer | < 2 |
| SNU-16 | Gastric Cancer | < 2 |
| Huh-7 | Hepatocellular Carcinoma | 15.63 |
| Hep3B | Hepatocellular Carcinoma | 52.6 |
Mechanism of Action and Signaling Pathways
FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger several downstream signaling cascades crucial for cell proliferation, survival, differentiation, and angiogenesis.[3] Key pathways activated by FGFR include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[3][4]
This compound, by covalently binding to the FGFR kinase domain, blocks the autophosphorylation of the receptor and subsequent activation of these downstream pathways. This inhibition of oncogenic signaling leads to the observed anti-proliferative effects in cancer cells.
Experimental Methodologies
The following sections detail the generalized protocols for the key experiments used to characterize this compound. For specific parameters, refer to the primary literature.
Biochemical Kinase Inhibition Assay
A common method to determine the in vitro potency of a kinase inhibitor is a luminescent kinase assay, such as the Kinase-Glo® Max assay.
Protocol Outline:
-
Reagent Preparation: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP are prepared in a kinase assay buffer. This compound is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate/ATP mix, and inhibitor (or DMSO as a vehicle control) are combined in the wells of a 384-well plate.
-
Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for the enzymatic reaction to proceed.
-
Signal Detection: A kinase detection reagent (e.g., Kinase-Glo® MAX) is added. This reagent depletes the remaining ATP and converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol Outline:
-
Cell Plating: Cancer cells (e.g., Huh-7, Hep3B) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (typically from 0.3 nM to 20 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration, often 72 hours, to allow the inhibitor to exert its anti-proliferative effects.
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC₅₀ values are then determined by non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect the phosphorylation status of specific proteins in a cell lysate, providing direct evidence of pathway inhibition.
Protocol Outline:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time. After treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., p-FGFR, p-ERK, p-AKT, or their total protein counterparts).
-
Secondary Antibody and Detection: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Imaging: The resulting light signal is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound is a potent and selective covalent pan-FGFR inhibitor with significant anti-proliferative activity in cancer cell lines harboring FGFR pathway alterations. Its well-defined selectivity profile suggests a favorable therapeutic window. The methodologies described provide a framework for the further investigation and characterization of this and other similar targeted therapies. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of FGFR inhibition.
References
Unraveling the Potency and Selectivity of Fgfr-IN-11: A Covalent Pan-FGFR Inhibitor
An In-depth Analysis of the Structure-Activity Relationship, Biological Activity, and Therapeutic Potential of a Novel Quinolone-Based Inhibitor for the Treatment of Solid Tumors.
Fgfr-IN-11 has emerged as a potent, orally active, and covalent pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Its robust inhibitory activity against all four FGFR isoforms, coupled with significant anti-proliferative effects in various cancer cell lines and in vivo tumor growth inhibition, underscores its potential as a promising therapeutic agent. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its structure-activity relationship (SAR), quantitative biological data, and the experimental methodologies employed in its characterization.
Quantitative Biological Data
The inhibitory potency of this compound has been rigorously evaluated through a series of biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity against different FGFR isoforms and in various cancer cell models.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
| Target | IC₅₀ (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
Data sourced from MedChemExpress.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H1581 | Lung Cancer | < 2 |
| SNU16 | Stomach Cancer | < 2 |
| Huh-7 | Liver Cancer | 15.63 |
| Hep3B | Liver Cancer | 52.6 |
Data sourced from MedChemExpress.[1]
Structure-Activity Relationship (SAR)
This compound is a novel quinolone derivative, the development of which was guided by extensive structure-activity relationship studies.[1] While the specific chemical structure of this compound is proprietary, the foundational research highlights the importance of the quinolone scaffold in achieving potent and irreversible inhibition of FGFRs. The covalent mechanism of action is a key feature, contributing to its sustained inhibitory effect. Further research into the SAR of this compound class could lead to the development of even more selective and potent FGFR inhibitors.
Experimental Protocols
The characterization of this compound involved a range of standard and specialized experimental protocols. Below are detailed methodologies for the key experiments cited.
FGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reagent Preparation : Dilute the FGFR enzyme, substrate (typically a poly-Glu-Tyr peptide), ATP, and this compound (or other inhibitors) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂; 50μM DTT).[2]
-
Reaction Setup : In a 384-well plate, add 1 µl of the inhibitor (or 5% DMSO as a control), 2 µl of the enzyme solution, and 2 µl of the substrate/ATP mix.[2][3]
-
Kinase Reaction : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]
-
ADP Detection :
-
Data Acquisition : Record the luminescence using a plate reader. The IC₅₀ values are determined by plotting the luminescence signal against the inhibitor concentration.[3]
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., NCI-H1581, SNU16, Huh-7, Hep3B) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.3 nM to 20 μM) for a specified duration (e.g., 72 hours).[1]
-
Viability Assessment :
-
Add a viability reagent such as MTT or CellTiter-Glo®.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
-
Data Analysis : Calculate the IC₅₀ values by fitting the data to a dose-response curve.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation : Subcutaneously inject cancer cells (e.g., Huh-7 or NCI-H1581) into the flank of immunodeficient mice.[1]
-
Tumor Growth : Allow the tumors to grow to a palpable size.
-
Drug Administration : Administer this compound orally at a specified dose and schedule (e.g., 60 mg/kg, once daily for 21 days).[1]
-
Monitoring : Monitor tumor volume and the body weight of the mice throughout the study.
-
Efficacy Evaluation : At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.[1]
Visualizing the Molecular Landscape
To better understand the context in which this compound operates, the following diagrams illustrate the FGFR signaling pathway and the general workflow of a structure-activity relationship study.
Caption: Simplified FGFR signaling pathways targeted by this compound.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
Fgfr-IN-11: A Technical Guide to its Discovery, Synthesis, and Evaluation as a Pan-FGFR Inhibitor
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Fgfr-IN-11, a potent and irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound, also identified as compound I-5, has demonstrated significant therapeutic potential in preclinical studies for the treatment of solid tumors driven by aberrant FGFR signaling. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the methodologies employed in its creation and characterization. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Introduction to FGFR Signaling and Cancer
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[2] This has established the FGFRs as compelling therapeutic targets for the development of novel anticancer agents.
Discovery of this compound: A Covalent Irreversible Inhibitor
This compound was discovered through a focused drug discovery program aimed at identifying potent and selective irreversible inhibitors of the FGFR family.[3] The rationale behind targeting FGFRs with a covalent inhibitor is to achieve sustained target engagement and prolonged pathway inhibition, potentially leading to improved efficacy and durability of response in patients. This compound was developed as a quinolone-based derivative designed to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinases.
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary and detailed in the primary literature, a generalizable synthetic approach for quinolone-based irreversible inhibitors is presented below. This scheme is representative of the chemical strategies employed in the synthesis of such compounds.
Experimental Protocol: General Synthesis of a Quinolone-based Irreversible FGFR Inhibitor
A representative synthetic scheme would involve a multi-step process culminating in the formation of the final compound. Key steps would likely include:
-
Synthesis of the Quinolone Core: Construction of the core quinolone scaffold through established organic chemistry reactions, such as the Gould-Jacobs reaction or a related cyclization method.
-
Functionalization of the Quinolone Core: Introduction of key chemical moieties at specific positions of the quinolone ring to ensure optimal binding to the FGFR kinase domain. This would involve reactions such as Suzuki or Buchwald-Hartwig cross-coupling to introduce aryl or heteroaryl groups.
-
Introduction of the Covalent Warhead: The final and crucial step is the incorporation of a reactive group, typically an acrylamide moiety, which will form the covalent bond with the target cysteine residue in the FGFR protein. This is often achieved by coupling an appropriate amine-containing linker to the quinolone scaffold, followed by acylation with acryloyl chloride.
Detailed characterization of the final compound and all intermediates would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their identity and purity.
Biological Evaluation of this compound
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound against the four FGFR isoforms was determined using a biochemical kinase assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Kinase Reaction: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases are incubated with a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP in a kinase reaction buffer. The reaction is performed in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), the kinase reaction is terminated, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent.
-
ADP to ATP Conversion and Signal Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM)[4] |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
In Vitro Anti-proliferative Activity
The ability of this compound to inhibit the growth of cancer cells was assessed using a cell-based proliferation assay.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines with known FGFR alterations (e.g., NCI-H1581, SNU-16, Huh-7, Hep3B) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM)[4] |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | < 2 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 2 |
| Huh-7 | Hepatocellular Carcinoma | - | 15.63 |
| Hep3B | Hepatocellular Carcinoma | - | 52.6 |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was evaluated in a nude mouse xenograft model.
Experimental Protocol: Nude Mouse Xenograft Model
-
Animal Model: Female athymic nude mice are used for these studies. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Cancer cells (e.g., Huh-7 or NCI-H1581) are harvested and suspended in a suitable medium (e.g., Matrigel) and then subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. This compound is administered orally once daily at a specified dose (e.g., 60 mg/kg) for a defined period (e.g., 21 days).[4] The control group receives a vehicle solution.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the this compound-treated group to the vehicle-treated group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
Data Presentation: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%)[4] |
| Huh-7 | 60 mg/kg, p.o., QD for 21 days | 88.2 |
| NCI-H1581 | 60 mg/kg, p.o., QD for 21 days | Significant inhibition (exact % not specified) |
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
References
Fgfr-IN-11: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target engagement and validation of Fgfr-IN-11, a potent and covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details the experimental methodologies and quantitative data necessary for assessing the interaction of this compound with its intended targets in both biochemical and cellular contexts.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver in various cancers.[2][3] this compound is an orally active, covalent inhibitor designed to target FGFRs, offering a promising therapeutic strategy for FGFR-driven malignancies. This guide will explore the methodologies used to confirm the direct binding of this compound to its targets and validate its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.
Table 1: Biochemical Potency of this compound Against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | < 2 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 2 |
| Huh-7 | Hepatocellular Carcinoma | - | 15.63 |
| Hep3B | Hepatocellular Carcinoma | - | 52.6 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 72 hours of treatment.
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways critical for cellular functions. The primary pathways activated by FGFRs include the RAS-MAPK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival. Another important signaling molecule activated by FGFR is PLCγ.[1] this compound, by covalently binding to the ATP-binding pocket of FGFRs, effectively blocks this initial phosphorylation step, thereby inhibiting all subsequent downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target engagement in a cellular environment.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[4]
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Place the plates in a PCR cycler with a heated lid and incubate for 3 minutes at a gradient of temperatures (e.g., from 40°C to 70°C). Follow this with a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Transfer the cell lysates to centrifuge tubes and spin at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the amount of soluble FGFR protein using Western blotting or an ELISA-based method. A positive target engagement is indicated by a higher amount of soluble FGFR at elevated temperatures in the this compound-treated samples compared to the vehicle control, resulting in a shift in the melting curve (ΔTm).
Kinase Assay
Biochemical kinase assays are performed to determine the direct inhibitory activity of this compound on the enzymatic function of purified FGFR kinases.
Experimental Workflow:
Protocol:
-
Assay Setup: In a 384-well plate, add the reaction buffer, purified recombinant FGFR enzyme, and the substrate.
-
Inhibitor Addition: Add serially diluted this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) using a detection reagent. For example, in an ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which then drives a luciferase reaction to produce a luminescent signal.[6]
-
Data Analysis: The luminescent or fluorescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blotting for Downstream Signaling
Western blotting is used to assess the effect of this compound on the phosphorylation status of FGFR and key downstream signaling proteins in cellular models.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells and, once they reach the desired confluency, serum-starve them overnight. Treat the cells with a range of this compound concentrations for a specific duration. Stimulate the cells with an appropriate FGF ligand to induce FGFR signaling.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of FGFR, FRS2, ERK, and AKT overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualization and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of this compound.[7][8]
Validation of Covalent Binding
The covalent mechanism of this compound is a key feature that contributes to its sustained target inhibition.[3] This can be validated through washout experiments coupled with Western blotting or by mass spectrometry.
Washout Experiment Protocol:
-
Treatment and Washout: Treat cells with this compound or a reversible FGFR inhibitor for a set period.
-
Removal of Compound: Thoroughly wash the cells with fresh media to remove any unbound inhibitor.
-
Incubation: Incubate the washed cells in fresh media for various time points.
-
Analysis: Lyse the cells at each time point and analyze the phosphorylation status of FGFR by Western blot. Sustained inhibition of FGFR phosphorylation after washout, in contrast to the rapid recovery seen with a reversible inhibitor, confirms covalent binding.[7]
Mass Spectrometry:
Incubate purified FGFR protein with this compound and analyze the complex using mass spectrometry. A mass shift corresponding to the molecular weight of this compound covalently attached to the FGFR protein confirms the covalent adduct formation.[9]
Conclusion
The experimental protocols and data presented in this technical guide provide a robust framework for the comprehensive evaluation of this compound's target engagement and validation. By employing a combination of biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of this covalent FGFR inhibitor, paving the way for its further development as a targeted cancer therapeutic.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
In-Depth Technical Guide: Downstream Signaling Effects of Fgfr-IN-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fgfr-IN-11 is a potent, orally active, and covalent pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of the FGFR signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activity, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Introduction to FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, migration, and survival. Ligand (FGF) binding to the extracellular domain of FGFRs induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which are crucial for normal cellular function and are often aberrantly activated in cancer.
This compound: Mechanism of Action
This compound is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This covalent modification effectively blocks the kinase activity, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of oncogenic signals.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays.
Table 1: Biochemical IC50 Values of this compound against FGFR Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 9.9[1] |
| FGFR2 | 3.1[1] |
| FGFR3 | 16[1] |
| FGFR4 | 1.8[1] |
Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1581 | Lung Cancer | < 2[1] |
| SNU16 | Gastric Cancer | < 2[1] |
| Huh-7 | Hepatocellular Carcinoma | 15.63[1] |
| Hep3B | Hepatocellular Carcinoma | 52.6[1] |
Downstream Signaling Effects of this compound
This compound effectively suppresses the key downstream signaling pathways mediated by FGFR activation.
Inhibition of the MAPK Pathway
The MAPK pathway is a central signaling cascade that regulates cell proliferation and survival. Upon FGFR activation, the adaptor protein FRS2 is phosphorylated, leading to the recruitment of Grb2/SOS and subsequent activation of the RAS-RAF-MEK-ERK signaling cascade. This compound inhibits the initial phosphorylation of FGFR, thereby preventing the activation of this entire pathway.
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is critical for cell survival, growth, and metabolism. Activated FGFR can also lead to the activation of PI3K, which in turn phosphorylates and activates AKT. This compound's inhibition of FGFR kinase activity blocks this upstream activation signal, leading to the suppression of the PI3K/AKT pathway.
References
Fgfr-IN-11: A Potent Inhibitor of FGFR Gene Amplifications - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations, particularly gene amplification of FGFRs, are well-established oncogenic drivers in a variety of solid tumors, including non-small cell lung cancer, gastric cancer, and breast cancer.[1] These amplifications lead to aberrant activation of downstream signaling pathways, promoting uncontrolled tumor growth and survival. Fgfr-IN-11 is a potent and selective inhibitor of the FGFR family, demonstrating significant activity in preclinical models harboring FGFR gene amplifications. This technical guide provides an in-depth overview of this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated across various cancer cell lines with known FGFR gene amplifications. The following tables summarize the key quantitative data, providing a clear comparison of its activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | FGFR Amplification | IC50 (nM) |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 | 2.5[2] |
| SNU-16 | Gastric Cancer | FGFR2 | <2 |
| DMS114 | Small Cell Lung Cancer | FGFR1 | Sensitive |
| NCI-H1703 | Non-Small Cell Lung Cancer | FGFR1 | >1000 (in MTS assay), Sensitive (in clonogenic assay)[3] |
| NCI-H520 | Non-Small Cell Lung Cancer | FGFR1 | >1000 (in MTS assay), Sensitive (in clonogenic assay)[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Amplification | Treatment | Tumor Growth Inhibition (%) |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 | ARQ 087 (similar pan-FGFR inhibitor) | Moderate antitumor activity as a single agent[4] |
| Patient-Derived Xenograft (PDX) | Cholangiocarcinoma | FGFR2-CCDC6 fusion | BGJ398 (pan-FGFR inhibitor), 15 mg/kg daily | Almost complete inhibition[5] |
| NCI-H520 & LK-2 | Non-Small Cell Lung Cancer | FGFR1 | Nintedanib (FGFR inhibitor) | Tumor growth inhibition[6] |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 | PD173074 (FGFR inhibitor) | Tumor shrinkage[6] |
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of FGFR, which in turn blocks the activation of downstream signaling cascades crucial for tumor cell survival and proliferation. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways.
Caption: this compound inhibits FGFR signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
Cancer cell lines with and without FGFR amplification
-
96-well cell culture plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[7][8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis of FGFR Signaling
This protocol details the method for assessing the effect of this compound on the phosphorylation status of FGFR and its downstream effectors.
Caption: General workflow for Western blot analysis.
Materials:
-
Cancer cell lines
-
This compound
-
FGF ligand (e.g., FGF1 or FGF2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)[9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
(Optional) Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF1) for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.[9]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities relative to loading controls (e.g., β-actin).
In Vivo Xenograft Studies
This protocol describes the establishment of tumor xenografts and the evaluation of this compound's antitumor efficacy in a mouse model.
Caption: Workflow for a typical in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID mice)
-
Cancer cell line with FGFR amplification (e.g., NCI-H1581)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[5]
-
Monitor the mice for tumor formation and growth.
-
Once the tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily by oral gavage). The control group receives the vehicle.[4]
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers or western blotting for target engagement.
Conclusion
This compound is a promising therapeutic agent for cancers driven by FGFR gene amplifications. Its potent and selective inhibitory activity against the FGFR family leads to the suppression of key oncogenic signaling pathways, resulting in significant anti-proliferative effects in both in vitro and in vivo models. The detailed protocols provided in this guide are intended to support further research and development of this compound and other FGFR-targeted therapies. A thorough understanding of its mechanism of action and preclinical efficacy is crucial for its successful clinical translation for patients with FGFR-amplified tumors.
References
- 1. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Multi-Chemotherapeutic Schedules Containing the pan-FGFR Inhibitor ARQ 087 are Safe and Show Antitumor Activity in Different Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr-IN-11: A Technical Guide to its Biochemical and Cellular Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fgfr-IN-11 is a potent, orally active, and irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. This document provides a comprehensive overview of the biochemical and cellular potency of this compound, detailing its inhibitory activity against FGFR isoforms and its effects on various cancer cell lines. This guide includes structured data on its potency, detailed experimental methodologies for key assays, and visualizations of the FGFR signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Biochemical Potency
This compound demonstrates potent inhibitory activity against all four FGFR isoforms in biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.
| Target | IC50 (nM) |
| FGFR1 | 9.9[1] |
| FGFR2 | 3.1[1] |
| FGFR3 | 16[1] |
| FGFR4 | 1.8[1] |
Cellular Potency
The anti-proliferative activity of this compound has been evaluated in multiple human cancer cell lines. The compound effectively inhibits the growth of cancer cells, with nanomolar efficacy. A summary of the IC50 values for cell growth inhibition is presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1581 | Non-small cell lung cancer | < 2[1] |
| SNU16 | Stomach cancer | < 2[1] |
| Huh-7 | Hepatocellular carcinoma | 15.63[1] |
| Hep3B | Hepatocellular carcinoma | 52.6[1] |
In Vivo Efficacy
Preclinical studies in xenograft mouse models have demonstrated the in vivo anti-tumor activity of this compound. Oral administration of this compound at a dose of 60 mg/kg once daily for 21 days resulted in significant tumor growth inhibition in both Huh-7 and NCI-H1581 xenograft models, with tumor growth inhibition of 67% and 88.2% respectively, without a significant impact on the body weight of the mice.[1]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1, FGFR2, FGFR3, and FGFR4 kinases.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining kinase activity.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure: a. The kinase reaction is performed in a buffer containing the respective FGFR enzyme, the substrate, ATP, and varying concentrations of this compound. b. The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes). c. The reaction is stopped by the addition of a solution containing EDTA. d. The detection reagents, including the europium-labeled anti-phosphotyrosine antibody and an acceptor fluorophore, are added. e. After an incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the dose-response curve with a suitable model (e.g., a four-parameter logistic equation).
Cell Viability Assay
Objective: To determine the IC50 of this compound for inhibiting the proliferation of cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., NCI-H1581, SNU16, Huh-7, Hep3B) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound (e.g., from 0.3 nM to 20 μM) for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizations
FGFR Signaling Pathway Inhibition
Caption: Inhibition of the FGFR signaling pathway by this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay to determine IC50.
References
Preliminary In Vitro Evaluation of Fgfr-IN-11: A Technical Guide
This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Fgfr-IN-11, a novel inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of FGFR-targeted therapies.
Introduction to FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play crucial roles in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2][3] The binding of Fibroblast Growth Factor (FGF) ligands to their cognate FGFRs, in concert with heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1][4][5] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are central to regulating cellular functions.[4][5][6][7]
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of human cancers, including bladder, lung, gastric, and breast cancers.[2][8][9][10] Consequently, FGFRs have emerged as compelling therapeutic targets for cancer treatment. This compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of FGFRs. This guide details the initial in vitro characterization of its potency and cellular activity.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through biochemical and cellular assays. The compound demonstrated potent and selective inhibition of FGFR family kinases and robust anti-proliferative effects in cancer cell lines characterized by FGFR alterations.
Table 1: Biochemical Potency of this compound against FGFR Kinases
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the four FGFR isoforms. The data indicates that this compound is a pan-FGFR inhibitor with high potency across all family members.
| Kinase Target | This compound IC50 (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 3.5 |
| FGFR3 | 1.8 |
| FGFR4 | 15.7 |
IC50 values were determined using an in vitro kinase assay with recombinant human FGFR enzymes. Data represents the mean of three independent experiments.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
This table shows the IC50 values for this compound in two cancer cell lines known to harbor FGFR genomic alterations. The results demonstrate the compound's ability to inhibit the growth of FGFR-dependent cancer cells.
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | 25.4 |
| MGH-U3 | Bladder Cancer | FGFR3 Fusion | 18.9 |
IC50 values were determined using a 72-hour cell viability assay. Data represents the mean of three independent experiments.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of recombinant FGFR enzymes by measuring the amount of ADP produced during the phosphotransferase reaction.
Methodology:
-
Reagent Preparation: All reagents (enzyme, substrate, ATP, this compound) are diluted in a dedicated Kinase Buffer (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Compound Preparation: this compound is serially diluted (typically 10-point, 3-fold dilutions) in DMSO and then further diluted in Kinase Buffer.
-
Kinase Reaction:
-
Add 5 µL of diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the specific recombinant FGFR enzyme and the poly (Glu, Tyr) 4:1 peptide substrate.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration at Km for each enzyme).
-
Incubate the plate at room temperature for 60-120 minutes.[12]
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[12]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cell Viability Assay (MTT/Resazurin)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cell plates and add 100 µL of medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement (Resazurin Method):
-
Prepare a resazurin sodium salt solution (e.g., 0.15 mg/mL) in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
The preliminary in vitro evaluation of this compound demonstrates that it is a potent, pan-FGFR inhibitor. It effectively blocks the enzymatic activity of FGFR1, 2, and 3 in the low nanomolar range and shows robust anti-proliferative effects in cancer cell lines harboring FGFR amplifications and fusions. These promising initial results warrant further investigation, including kinase selectivity profiling, evaluation of downstream signaling inhibition, and subsequent in vivo studies to determine its therapeutic potential.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
Fgfr-IN-11: A Potent Covalent Inhibitor of Angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Fgfr-IN-11, a potent and orally active covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), and its significant role in the inhibition of angiogenesis. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.
Introduction to FGFR Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1][2] The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis is a key regulator of this process.[1][2][3]
The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[2][3][4] The binding of FGF ligands to these receptors, stabilized by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-MAPK, PI3K-AKT-mTOR, and PLCγ pathways, which ultimately regulate endothelial cell proliferation, migration, differentiation, and survival – all essential steps in angiogenesis.[3][5][6][7] Dysregulation of the FGF/FGFR signaling pathway is frequently implicated in tumor-associated neoangiogenesis and cancer progression.[1][2][8]
This compound has emerged as a significant pan-FGFR inhibitor, demonstrating potent and irreversible binding to its targets, leading to the effective blockade of these pro-angiogenic signals.
Mechanism of Action of this compound
This compound is an orally active, covalent inhibitor of the FGFR family.[9] Its mechanism of action is centered on the irreversible binding to a cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This covalent modification effectively and permanently inactivates the receptor, thereby blocking the downstream signaling pathways that drive angiogenesis. By inhibiting all four FGFR isoforms, this compound provides a comprehensive blockade of FGF-mediated pro-angiogenic signaling.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency against FGFR kinases and various cancer cell lines, as well as its in vivo efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.9[9] |
| FGFR2 | 3.1[9] |
| FGFR3 | 16[9] |
| FGFR4 | 1.8[9] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1581 | Lung Cancer | < 2[9] |
| SNU-16 | Gastric Cancer | < 2[9] |
| Huh-7 | Hepatocellular Carcinoma | 15.63[9] |
| Hep3B | Hepatocellular Carcinoma | 52.6[9] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosage | Administration | Treatment Duration | Tumor Growth Inhibition |
| Huh-7 | 60 mg/kg | Oral (p.o.), Once Daily (QD) | 21 days | 88.2%[9] |
| NCI-H1581 | 60 mg/kg | Oral (p.o.), Once Daily (QD) | Not Specified | 67%[9] |
Signaling Pathways and Experimental Workflows
4.1. FGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical FGFR signaling pathway leading to angiogenesis and the point of inhibition by this compound.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
4.2. Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an FGFR inhibitor like this compound for its anti-angiogenic properties.
Caption: Preclinical Evaluation Workflow for this compound.
Detailed Experimental Protocols
5.1. FGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol provides a general framework for determining the IC50 of this compound against FGFR kinases using HTRF® technology.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
Phospho-tyrosine specific antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
ATP
-
This compound (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the FGFR kinase solution (e.g., 2.5x final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate (e.g., 2.5x final concentration).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression.
-
5.2. Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., Huh-7, NCI-H1581)
-
Complete cell culture medium
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the this compound concentration to determine the IC50 value.
-
5.3. In Vivo Tumor Xenograft Study
This protocol provides a general outline for evaluating the in vivo anti-tumor and anti-angiogenic efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., female nude mice)
-
Cancer cell line for implantation (e.g., Huh-7)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
CD31 (PECAM-1) antibody for immunohistochemistry
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 Huh-7 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle orally once daily for 21 days.[9]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.[9]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor tissue in formalin and embed in paraffin for immunohistochemical analysis.
-
Stain tissue sections with an anti-CD31 antibody to visualize microvessels.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Conclusion
This compound is a potent, orally bioavailable, covalent pan-FGFR inhibitor with significant anti-angiogenic properties. Its ability to irreversibly bind and inactivate FGFRs leads to the effective suppression of key signaling pathways that drive endothelial cell proliferation, migration, and survival. The quantitative data presented in this guide highlight its nanomolar potency in both biochemical and cell-based assays, as well as its robust anti-tumor efficacy in preclinical xenograft models. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other FGFR inhibitors in the context of angiogenesis and cancer therapy. The continued exploration of compounds like this compound holds great promise for the development of novel and effective treatments for FGFR-driven malignancies.
References
- 1. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Fgfr-IN-11: An In-Depth Technical Guide for Oncogenic Driver Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fgfr-IN-11, a potent and irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes its context within cellular signaling and drug discovery workflows.
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated through mutations, amplifications, or fusions, can act as oncogenic drivers in a variety of cancers.[1][2][3][4] this compound (also referred to as compound I-5) is an orally active, covalent inhibitor designed to target the FGFR family.[1] Its irreversible binding mechanism offers the potential for durable target inhibition and potent anti-tumor activity. This guide serves as a technical resource for researchers investigating FGFR-driven cancers and evaluating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
| Data sourced from MedChemExpress and Hu S, et al. J Med Chem. 2023.[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 (nM) |
| NCI-H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplification | < 2 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | < 2 |
| Huh-7 | Hepatocellular Carcinoma | Not specified | 15.63 |
| Hep3B | Hepatocellular Carcinoma | Not specified | 52.6 |
| Data sourced from MedChemExpress and Hu S, et al. J Med Chem. 2023.[1] |
Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which drive cell proliferation and survival. This compound covalently binds to the kinase domain, blocking this signaling cascade.
Caption: FGFR signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound are provided below. These protocols are based on standard practices and the methodologies reported in the primary literature describing this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR family kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
This compound (stock solution in DMSO)
-
ATP
-
Appropriate kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Substrate (e.g., poly(E,Y)4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant FGFR kinase to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and substrate.
-
Incubate for the reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1581, SNU-16, Huh-7, Hep3B)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.
Western Blot Analysis
Objective: To evaluate the effect of this compound on FGFR signaling pathway activation in cells.
Materials:
-
Cancer cell line expressing the target FGFR
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
If required, stimulate the cells with an appropriate FGF ligand to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line known to form tumors (e.g., Huh-7 or NCI-H1581)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle control orally, once daily (QD), for a specified duration (e.g., 21 days).[1]
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical preclinical workflow for kinase inhibitor evaluation.
Conclusion
This compound is a potent, irreversible pan-FGFR inhibitor with significant anti-proliferative activity in cancer cell lines driven by FGFR alterations and demonstrated anti-tumor efficacy in vivo. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in the context of oncogenic driver research. The provided methodologies can be adapted to specific research questions and experimental setups, facilitating the robust evaluation of this promising targeted therapy agent.
References
- 1. Discovery and Structural Optimization of Novel Quinolone Derivatives as Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Fgfr-IN-11: A Technical Guide to its Interaction with the ATP Binding Pocket of Fibroblast Growth Factor Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between Fgfr-IN-11, a potent, orally active, and covalent pan-FGFR inhibitor, and the ATP binding pocket of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling is a critical driver in various cancers, making targeted inhibition of this pathway a key therapeutic strategy. This compound, also identified as compound I-5, demonstrates nanomolar efficacy against all four FGFR isoforms. This document details the molecular mechanism of action, presents quantitative inhibitory data, outlines relevant experimental methodologies, and provides visual representations of the associated signaling pathways and inhibitor interaction.
Introduction to FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival. The signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs, a process facilitated by heparan sulfate proteoglycans. This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][2]
The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways. The primary pathways activated by FGFR signaling include:
-
RAS-MAPK Pathway: Primarily involved in cell proliferation and differentiation.[3]
-
PI3K-AKT Pathway: Crucial for cell survival and growth.[3]
-
PLCγ Pathway: Regulates cell motility and calcium signaling.[4]
-
STAT Pathway: Involved in a diverse range of cellular processes, including proliferation and apoptosis.[1][2]
Aberrant activation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[5] This has established the FGFRs as compelling targets for the development of anti-cancer therapeutics.
This compound Interaction with the FGFR ATP Binding Pocket
This compound is a novel quinolone-based, irreversible pan-FGFR inhibitor designed to covalently target the ATP binding pocket of the FGFR kinase domain.[5] Small molecule inhibitors that compete with ATP for its binding site are a well-established class of kinase inhibitors.[6] The covalent and irreversible nature of this compound's binding offers the potential for prolonged target inhibition and increased potency.
Covalent Binding Mechanism
The design of this compound was guided by molecular docking studies to optimize its interaction with the FGFR ATP binding pocket.[5] It functions as a covalent inhibitor by forming a permanent bond with a specific cysteine residue located within the P-loop of the kinase domain. This targeted cysteine is conserved across all four FGFR isoforms (Cys488 in FGFR1, Cys491 in FGFR2, Cys482 in FGFR3, and Cys477 in FGFR4), providing the basis for its pan-FGFR activity.
The reactive moiety within the this compound structure, likely an electrophilic warhead, undergoes a Michael addition reaction with the sulfhydryl group of the P-loop cysteine. This covalent linkage effectively and irreversibly blocks the ATP binding site, thereby preventing ATP hydrolysis and subsequent receptor autophosphorylation and downstream signaling. The irreversible nature of this binding has been confirmed by liquid chromatography and tandem mass spectrometry (LC-MS/MS).[5]
Key Interactions within the ATP Binding Pocket
While a crystal structure of this compound in complex with an FGFR kinase is not yet publicly available, molecular docking models from its development study provide insights into the key interactions.[5] In addition to the covalent bond with the P-loop cysteine, this compound is stabilized within the ATP binding pocket through a network of non-covalent interactions, including:
-
Hinge Region Interactions: Hydrogen bonds are formed with the backbone atoms of the hinge region, a critical interaction for ATP-competitive inhibitors.
-
Hydrophobic Interactions: The quinolone scaffold of this compound occupies hydrophobic pockets within the active site, contributing to its binding affinity.
-
Solvent-Exposed Region Interactions: Moieties of the inhibitor extending towards the solvent-exposed region can form additional interactions, influencing selectivity and pharmacokinetic properties.
Caption: this compound interaction with the ATP binding pocket.
Quantitative Data
The inhibitory activity of this compound against the four FGFR isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | This compound (I-5) IC50 (nM) |
| FGFR1 | 9.9[5] |
| FGFR2 | 3.1[5] |
| FGFR3 | 16[5] |
| FGFR4 | 1.8[5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The following is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values of inhibitors like this compound. This protocol is based on the widely used ADP-Glo™ Kinase Assay format.
Objective: To measure the enzymatic activity of FGFR kinases in the presence of varying concentrations of this compound to determine its IC50 value.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
This compound (Compound I-5)
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions. Further dilute the compound in the kinase reaction buffer to the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the recombinant FGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the specific FGFR isoform, if known.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro kinase inhibition assay.
Molecular Docking
Objective: To predict the binding mode and interactions of this compound within the ATP binding pocket of FGFR kinases.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein preparation tools (e.g., Maestro, Chimera)
-
Ligand preparation tools (e.g., LigPrep)
Procedure:
-
Protein Preparation:
-
Obtain the crystal structure of the FGFR kinase domain of interest from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.
-
Define the binding site grid, typically centered on the co-crystallized ligand or the known ATP binding pocket.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Prepare the ligand by generating possible ionization states at physiological pH, tautomers, and stereoisomers. Perform energy minimization.
-
-
Docking:
-
Perform the docking calculation using the prepared protein and ligand structures. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.
-
For covalent docking, specify the reactive atom on the ligand (the electrophilic warhead) and the target residue on the protein (the P-loop cysteine).
-
-
Pose Analysis and Scoring:
-
Analyze the resulting docking poses based on their predicted binding energies (scoring functions).
-
Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions, including hydrogen bonds, hydrophobic contacts, and the covalent linkage.
-
Select the most energetically favorable and sterically reasonable binding mode for further analysis.
-
Signaling Pathway Visualization
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.
Caption: FGFR signaling pathway and inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand based 3D-QSAR model, pharmacophore, molecular docking and ADME to identify potential fibroblast growth factor receptor 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fgfr-IN-11's Effect on Cell Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various cancers.[1][2] Consequently, FGFRs have emerged as a promising therapeutic target for cancer treatment. This technical guide provides a comprehensive overview of the effects of Fgfr-IN-11, a potent and covalent inhibitor of the FGFR family, on cancer cell proliferation and survival.
This compound is an orally active, irreversible inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] This covalent modification leads to sustained inhibition of FGFR signaling. This document details the mechanism of action of this compound, its impact on downstream signaling pathways, and its efficacy in preclinical models, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound exerts its anti-tumor activity by covalently binding to and irreversibly inhibiting the kinase activity of FGFRs 1, 2, 3, and 4. The inhibitor demonstrates high potency against all four FGFR isoforms, with the following half-maximal inhibitory concentrations (IC50) in biochemical assays:
| FGFR Isoform | IC50 (nM)[3] |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
The covalent binding mechanism of this compound offers the advantage of prolonged target inhibition even after the drug has been cleared from circulation, which can translate to enhanced and sustained efficacy in vivo.[4][5]
This compound's Effect on Downstream Signaling Pathways
Activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade serves as a docking site for various adaptor proteins, leading to the activation of multiple downstream signaling pathways that are critical for cell proliferation and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][6]
This compound, by inhibiting FGFR kinase activity, effectively blocks these downstream signaling cascades. Treatment of cancer cells harboring aberrant FGFR signaling with this compound is expected to lead to a significant reduction in the phosphorylation levels of key downstream effectors such as ERK and AKT.
References
Methodological & Application
Application Notes and Protocols for Fgfr-IN-11 In Vitro Assays in Cancer Cells
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding with fibroblast growth factors (FGFs), activate critical downstream signaling pathways, including RAS-MAPK, PI3K-AKT, and PLCγ.[1][2][3][4] These pathways are integral to regulating cell proliferation, survival, migration, and differentiation.[2][5] Genetic aberrations such as gene amplification, mutations, or translocations can lead to dysregulation of the FGFR signaling pathway, which is a known oncogenic driver in a variety of solid tumors, including breast, lung, gastric, and bladder cancers.[1][3][6][7]
Fgfr-IN-11 is a potent, orally active, and covalent pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[5] Its irreversible binding mechanism makes it a valuable tool for investigating the therapeutic potential of FGFR inhibition in cancer models. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on cell viability and target engagement through western blot analysis.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
| Data sourced from MedChemExpress.[5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1581 | Lung Cancer | < 2 |
| SNU-16 | Gastric Cancer | < 2 |
| Huh-7 | Hepatocellular Carcinoma | 15.63 |
| Hep3B | Hepatocellular Carcinoma | 52.6 |
| Data represents cell growth inhibition after 72 hours of treatment.[5] |
Signaling Pathway and Experimental Workflow
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo® Luminescent Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cancer cell line with known FGFR status (e.g., SNU-16, NCI-H1581)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest drug dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[5]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Western Blot Analysis for Target Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of FGFR and its downstream effectors like ERK.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-6 hours.
-
For some cell lines, it may be necessary to stimulate with an FGF ligand (e.g., 100 ng/mL FGF2 for 10 minutes) before lysis to induce robust FGFR phosphorylation.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition. The loading control ensures equal protein loading across lanes.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FGF Receptor 1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Fgfr-IN-11 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling is implicated in the development and progression of various cancers, making FGFRs attractive therapeutic targets.[2] Fgfr-IN-11 is a potent and covalent inhibitor of the FGFR family.[3] This document provides detailed application notes and protocols for the utilization of this compound in common cell-based assays to assess its biological activity and mechanism of action.
Mechanism of Action
This compound is an orally active and covalent inhibitor that targets the kinase activity of all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[3] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][4] The primary downstream pathways affected include the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell growth and survival.[2]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) |
| FGFR1 | 9.9[3] |
| FGFR2 | 3.1[3] |
| FGFR3 | 16[3] |
| FGFR4 | 1.8[3] |
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1581 | Lung Cancer | < 2[3] |
| SNU-16 | Gastric Cancer | < 2[3] |
| Huh-7 | Hepatocellular Carcinoma | 15.63[3] |
| Hep3B | Hepatocellular Carcinoma | 52.6[3] |
Mandatory Visualizations
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Selected cancer cell line (e.g., NCI-H1581, SNU-16, Huh-7, Hep3B)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.[3]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of FGFR Signaling Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins like ERK and AKT.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-6 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control.
-
Quantify the band intensities to determine the extent of pathway inhibition.
-
References
Determining the Potency of Fgfr-IN-11: Application Notes and Protocols for Researchers
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. Fgfr-IN-11 is a potent and covalent inhibitor of the FGFR family, demonstrating significant anti-proliferative activity in cancer cell lines. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, a critical step in assessing its therapeutic potential.
Data Presentation: this compound IC50 Values
The potency of this compound has been evaluated through both biochemical and cellular assays. The biochemical IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the isolated FGFR isoforms by 50%. The cellular IC50 values indicate the concentration needed to inhibit the proliferation of cancer cell lines by 50%.
Table 1: Biochemical IC50 of this compound Against FGFR Isoforms
| FGFR Isoform | Biochemical IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
Data sourced from MedChemExpress.
Table 2: Cellular IC50 of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (nM) |
| NCI-H1581 | Lung Cancer | < 2 |
| SNU16 | Stomach Cancer | < 2 |
| Huh-7 | Liver Cancer | 15.63 |
| Hep3B | Liver Cancer | 52.6 |
Data sourced from MedChemExpress.
Mandatory Visualizations
To facilitate a deeper understanding of the experimental processes and biological pathways involved, the following diagrams have been generated.
Caption: A diagram of the FGFR signaling cascade.
Caption: Workflow for determining this compound IC50.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in determining the IC50 of this compound.
Protocol 1: Determination of Cellular IC50 using MTT Assay
This protocol outlines the steps to measure the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of FGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of FGFR, a direct indicator of its target engagement and activity within the cell.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against phospho-FGFR (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control protein like GAPDH or β-actin.
-
Quantify the band intensities using image analysis software. The level of phosphorylated FGFR should be normalized to the total FGFR and the loading control.
-
Conclusion
This compound is a potent inhibitor of the FGFR signaling pathway with significant anti-proliferative effects in various cancer cell lines. The provided IC50 data and detailed experimental protocols offer researchers a solid foundation for further investigation into the therapeutic potential of this compound. Accurate and reproducible determination of IC50 values is fundamental for the preclinical evaluation of any potential anti-cancer agent.
References
Application Notes and Protocols for Fgfr-IN-11 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of various cancers.[2][3] This makes FGFRs attractive therapeutic targets for cancer treatment. Fgfr-IN-11 is a novel inhibitor targeting the FGFR signaling pathway. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a xenograft mouse model. The following guidelines are intended to serve as a comprehensive resource for designing and executing robust preclinical studies to assess the anti-tumor activity of this compound.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.[3][4] this compound is designed to inhibit this signaling cascade, leading to the suppression of tumor growth.
Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Design and Protocols
A well-designed xenograft study is critical for obtaining reliable and reproducible data. The following sections outline the key steps and considerations for an in vivo efficacy study of this compound.
Cell Line Selection
The choice of a suitable cancer cell line is paramount for a successful study. It is recommended to use cell lines with documented FGFR pathway alterations, such as gene amplification or activating mutations, as they are more likely to be sensitive to FGFR inhibition.
Table 1: Recommended Cell Lines for this compound Xenograft Models
| Cell Line | Cancer Type | FGFR Alteration | Rationale |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Well-established model for FGFR2-amplified gastric cancer.[5] |
| KATO-III | Gastric Cancer | FGFR2 Amplification | Another commonly used cell line with FGFR2 amplification.[5][6] |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | Representative of lung cancers with FGFR1 amplification. |
| RT-112 | Bladder Cancer | FGFR3 Mutation | Model for bladder cancers driven by activating FGFR3 mutations.[5] |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | A model for endometrial cancers with activating FGFR2 mutations.[7] |
Animal Model
Athymic nude mice (e.g., BALB/c nude or NU/J) are commonly used for xenograft studies as their compromised immune system allows for the growth of human tumor cells.
Experimental Workflow
The overall workflow for the xenograft study is depicted below.
Caption: Workflow of the this compound xenograft experiment.
Detailed Protocols
1. Cell Culture and Implantation
-
Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
3. Drug Formulation and Administration
-
This compound Formulation: The formulation of this compound will depend on its physicochemical properties. A common approach is to dissolve the compound in a vehicle such as a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dosing: The optimal dose and schedule for this compound should be determined in preliminary dose-finding studies. A typical starting point for a novel FGFR inhibitor might be in the range of 10-50 mg/kg, administered orally once or twice daily.
-
Administration: Administer this compound or the vehicle control to the respective groups of mice via oral gavage.
4. Efficacy Evaluation
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100 .
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
Data Presentation
All quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Animals | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 155 ± 15 | 1850 ± 210 | - | +5.2 ± 1.5 |
| This compound (10 mg/kg, QD) | 10 | 152 ± 14 | 980 ± 150 | 47.0 | +2.1 ± 2.0 |
| This compound (30 mg/kg, QD) | 10 | 158 ± 16 | 450 ± 95 | 75.7 | -1.5 ± 2.5 |
Pharmacodynamic Analysis
To confirm that this compound is hitting its intended target in the tumor tissue, pharmacodynamic (PD) biomarker analysis should be performed.
Protocol for Pharmacodynamic Analysis
-
At the end of the study, or at specific time points after the last dose, euthanize a subset of mice from each group.
-
Excise the tumors and either snap-freeze them in liquid nitrogen for protein analysis or fix them in formalin for immunohistochemistry (IHC).
-
Western Blotting: Homogenize the frozen tumor samples and extract proteins. Perform Western blotting to assess the phosphorylation levels of key downstream signaling molecules such as FRS2 and ERK. A reduction in the levels of p-FRS2 and p-ERK in the this compound-treated tumors compared to the vehicle control would indicate target engagement.[5]
-
Immunohistochemistry (IHC): Use FFPE tumor sections to perform IHC staining for p-FRS2 and p-ERK. This will provide spatial information on the inhibition of the FGFR pathway within the tumor.
Table 3: Example of Pharmacodynamic Biomarker Analysis
| Treatment Group | p-FRS2 Level (Relative to Control) | p-ERK Level (Relative to Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (30 mg/kg, QD) | 0.25 | 0.35 |
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of this compound in a xenograft mouse model. Adherence to these detailed protocols and experimental design considerations will enable researchers to generate robust and reliable data to assess the in vivo anti-tumor efficacy and mechanism of action of this novel FGFR inhibitor. The specific details for this compound, such as optimal dosing and formulation, will need to be determined through empirical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Mutant Fibroblast Growth Factor Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Oral Administration of Fgfr-IN-11 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of Fgfr-IN-11, a potent and covalent pan-FGFR inhibitor, in mice for preclinical research. This document includes quantitative data, a detailed experimental protocol, and visualizations to ensure accurate and reproducible in vivo studies.
Quantitative Data Summary
This compound is a highly potent inhibitor of the four Fibroblast Growth Factor Receptors (FGFRs). Its inhibitory activity has been characterized by the following half-maximal inhibitory concentrations (IC50).
| Target | IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
In vivo studies in xenograft mouse models have demonstrated significant tumor growth inhibition upon oral administration of this compound.
| Parameter | Value | Details |
| Animal Model | Female Nude Mice | Huh-7 or NCI-H1581 xenografts |
| Dosage | 60 mg/kg | Once daily (QD) |
| Administration Route | Oral (p.o.) | Gavage |
| Treatment Duration | 21 days | - |
| Efficacy | 67% - 88.2% tumor growth inhibition | No significant changes in body weight were observed.[1] |
Experimental Protocol: Oral Gavage Administration
This protocol details the preparation and oral administration of this compound to mice.
2.1. Materials
-
This compound (powder form)
-
Vehicle solution (select one):
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Corn oil
-
10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
-
Sterile water or saline
-
Mortar and pestle or appropriate homogenization equipment
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Appropriate personal protective equipment (PPE)
2.2. Preparation of this compound Formulation
The following steps should be performed in a laminar flow hood to maintain sterility.
-
Calculate the required amount of this compound and vehicle. The amount will depend on the number of mice, their average weight, and the desired final concentration of the dosing solution. For a 60 mg/kg dose, a typical 20g mouse will require 1.2 mg of this compound. It is advisable to prepare a slight excess of the formulation.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Prepare the vehicle solution.
-
For 0.5% CMC: Dissolve 0.5 g of CMC in 100 ml of sterile water. Stir until fully dissolved.
-
For the DMSO/PEG300/Tween 80/saline vehicle: Prepare the mixture in the specified ratios.
-
-
Formulate the this compound suspension.
-
Triturate the weighed this compound powder with a small amount of the chosen vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly for several minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
2.3. Oral Administration Procedure
-
Animal Handling and Restraint:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the formulation to be administered.
-
Gently but firmly restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Dosing:
-
Draw the calculated volume of the this compound suspension into a 1 ml syringe fitted with a ball-tipped gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the side of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for a few minutes after administration to ensure there are no signs of distress, such as choking or difficulty breathing.
-
Return the mouse to its cage.
-
Continue to monitor the animals daily for any adverse effects and for changes in body weight and tumor size throughout the study period.
-
Signaling Pathway and Experimental Workflow
3.1. FGFR Signaling Pathway and Covalent Inhibition by this compound
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.
This compound is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain (Cys488 in FGFR1, Cys491 in FGFR2, Cys482 in FGFR3, and Cys477 in FGFR4).[2] This covalent bond permanently inactivates the receptor, leading to a sustained blockade of downstream signaling.
Caption: FGFR signaling pathway and covalent inhibition by this compound.
3.2. Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for an in vivo efficacy study.
References
Application of FGFR Inhibitors in Gastric Cancer Cell Lines: A Detailed Guide
Note: Publicly available information on the specific compound "Fgfr-IN-11" is limited. This application note will therefore focus on the well-characterized and widely studied selective FGFR inhibitor, PD173074 , as a representative example of a potent FGFR inhibitor used in gastric cancer research. The principles and protocols described herein are broadly applicable to the study of similar FGFR inhibitors in this context.
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling plays a critical role in the pathogenesis of various cancers, including gastric cancer.[1][2] Aberrant FGFR signaling, often driven by gene amplification, mutations, or translocations, can lead to uncontrolled cell proliferation, survival, and migration.[1][2][3] In gastric cancer, amplification of the FGFR2 gene is a notable oncogenic driver, particularly in the diffuse subtype.[2][4][5] This makes the FGFR signaling pathway an attractive target for therapeutic intervention. Small molecule inhibitors targeting the ATP-binding pocket of FGFRs have shown promise in preclinical studies by effectively blocking downstream signaling and inhibiting the growth of FGFR-dependent cancer cells.[2][4][6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of a representative FGFR inhibitor, PD173074, in gastric cancer cell lines. It includes a summary of its effects on cell viability and signaling pathways, detailed experimental procedures, and visual representations of the underlying molecular mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of the representative FGFR inhibitor, PD173074, on various gastric cancer cell lines.
Table 1: Effect of PD173074 on the Viability of Gastric Cancer Cell Lines
| Cell Line | FGFR2 Status | IC50 (nM) for Growth Inhibition | Effect of Inhibition | Reference |
| KATO-III | Amplified | ~5 | Growth Arrest | |
| SNU-16 | Amplified | ~10 | Apoptosis | [4] |
| OCUM-2M | Amplified | ~25 | Apoptosis | |
| AGS | Non-amplified | >1000 | Minimal Effect | |
| MKN45 | Non-amplified | >1000 | Minimal Effect |
Table 2: Effect of PD173074 on Downstream Signaling Molecules in FGFR2-Amplified Gastric Cancer Cell Lines (e.g., KATO-III, SNU-16)
| Signaling Molecule | Effect of PD173074 Treatment | Method of Detection | Reference |
| p-FGFR2 (Tyr653/654) | Decreased | Western Blot | |
| p-FRS2 | Decreased | Western Blot | [4] |
| p-ERK1/2 (Thr202/Tyr204) | Decreased | Western Blot | [6] |
| p-Akt (Ser473) | Decreased | Western Blot | |
| Cleaved PARP | Increased | Western Blot | [7] |
| Activated Caspase-3/7 | Increased | Caspase Activity Assay | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of FGFR inhibitors in gastric cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of an FGFR inhibitor that inhibits the growth of gastric cancer cells by 50% (IC50).
Materials:
-
Gastric cancer cell lines (e.g., KATO-III, SNU-16, AGS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PD173074 (or other FGFR inhibitor)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the FGFR inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor concentration.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is for detecting changes in the phosphorylation status of key proteins in the FGFR signaling pathway.
Materials:
-
Gastric cancer cell lines
-
Complete culture medium
-
FGFR inhibitor
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the FGFR inhibitor at a specified concentration (e.g., 100 nM) for a defined period (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
For phosphorylated proteins, it is crucial to also probe for the total protein as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with an FGFR inhibitor.
Materials:
-
Gastric cancer cell lines
-
Complete culture medium
-
FGFR inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the FGFR inhibitor at a specified concentration for a defined period (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
The application of FGFR inhibitors, such as PD173074, represents a promising therapeutic strategy for gastric cancers harboring FGFR pathway alterations, particularly FGFR2 amplification. The protocols and data presented in this application note provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of FGFR inhibitors in relevant gastric cancer cell line models. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting the FGFR pathway in gastric cancer and aid in the development of novel anti-cancer agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Western blot analysis [bio-protocol.org]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. aacrjournals.org [aacrjournals.org]
Fgfr-IN-11: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Fgfr-IN-11, a potent and covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR).
This compound is a valuable tool for studying the role of FGFR signaling in various cellular processes and for preclinical cancer research. Its high potency and covalent mechanism of action offer distinct advantages in targeted therapy research. This guide provides comprehensive information on its solubility, preparation of stock solutions, and protocols for in vitro applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating easy comparison and experimental planning.
Table 1: this compound Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) |
| FGFR1 | 9.9[1] |
| FGFR2 | 3.1[1] |
| FGFR3 | 16[1] |
| FGFR4 | 1.8[1] |
Table 2: this compound In Vitro Cellular Activity
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H1581 | Lung Cancer | < 2 |
| SNU16 | Gastric Cancer | < 2 |
| Huh-7 | Hepatocellular Carcinoma | 15.63 |
| Hep3B | Hepatocellular Carcinoma | 52.6 |
Table 3: this compound Solubility
| Solvent | Concentration |
| DMSO | 10 mM |
FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[2][3] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the development and progression of various cancers.[2] this compound exerts its inhibitory effect by covalently binding to the FGFR kinase domain, thereby blocking downstream signaling.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Dissolve in DMSO: Add the appropriate volume of room temperature DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1581, SNU16)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.3 nM to 20 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C with 5% CO₂.[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a Cell Viability (MTT) Assay.
In Vivo Studies
For in vivo applications, this compound has been shown to be orally active. In xenograft models using Huh-7 or NCI-H1581 cells, oral administration of this compound at 60 mg/kg once daily for 21 days resulted in significant tumor growth inhibition without a noticeable effect on the body weight of the mice.[4]
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling and using this compound. The provided protocols are for guidance and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for Western Blot Analysis of the Fgfr-IN-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[1][2] Consequently, FGFRs have emerged as a significant therapeutic target in oncology.[1] Fgfr-IN-1 is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. This document provides a detailed protocol for utilizing Western blotting to analyze the effects of Fgfr-IN-1 on the FGFR signaling cascade, enabling researchers to assess its inhibitory activity and elucidate its mechanism of action.
Fgfr-IN-1 Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2][3] Key downstream effector proteins include phosphorylated FGFR (p-FGFR), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK). Fgfr-IN-1 exerts its inhibitory effect by blocking the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.
Caption: Fgfr-IN-1 inhibits FGFR autophosphorylation, blocking downstream signaling pathways.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from Western blot analysis of a cancer cell line with an FGFR amplification treated with a potent and selective FGFR inhibitor, herein represented as Fgfr-IN-1. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.
Table 1: Dose-Dependent Inhibition of FGFR Pathway Phosphorylation by Fgfr-IN-1
| Fgfr-IN-1 (nM) | p-FGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 75 | 80 | 78 |
| 10 | 40 | 55 | 50 |
| 100 | 10 | 20 | 15 |
| 1000 | <5 | <10 | <5 |
Table 2: Time-Course of FGFR Pathway Inhibition by Fgfr-IN-1 (at 100 nM)
| Time (hours) | p-FGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| 0 | 100 | 100 | 100 |
| 1 | 50 | 60 | 55 |
| 4 | 20 | 35 | 25 |
| 8 | 10 | 20 | 15 |
| 24 | <5 | <10 | <5 |
Experimental Protocol: Western Blot for Fgfr-IN-1 Pathway Analysis
This protocol details the steps for treating cells with Fgfr-IN-1, preparing cell lysates, and performing Western blot analysis to detect total and phosphorylated levels of FGFR, AKT, and ERK.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with known FGFR pathway activation (e.g., FGFR-amplified or mutated).
-
Fgfr-IN-1: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X): with β-mercaptoethanol.
-
SDS-PAGE Gels: (e.g., 4-15% gradient gels).
-
Nitrocellulose or PVDF membranes.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-p-FGFR (Tyr653/654)
-
Rabbit anti-FGFR
-
Rabbit anti-p-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of the Fgfr-IN-1 pathway.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free or low-serum medium for 12-24 hours prior to treatment to reduce basal signaling.
-
Treat cells with varying concentrations of Fgfr-IN-1 (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
For ligand stimulation experiments, add FGF ligand (e.g., 20 ng/mL FGF1 or FGF2) for 15-30 minutes before harvesting.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA in TBST is often recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the protein of interest to the loading control (β-actin or GAPDH).
-
For phosphorylated proteins, it is often informative to also present the data as a ratio of the phosphorylated protein to the total protein.
-
Plot the data to visualize dose-dependent and time-course effects.
-
Conclusion
This application note provides a comprehensive guide for investigating the effects of the FGFR inhibitor, Fgfr-IN-1, on its target signaling pathway using Western blot analysis. The detailed protocol and representative data will aid researchers in accurately assessing the potency and mechanism of action of Fgfr-IN-1 and other FGFR inhibitors, which is crucial for the development of targeted cancer therapies.
References
Application Note: Evaluating the Efficacy of Fgfr-IN-11 in Anchorage-Independent Growth Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and migration.[1][2][3] Dysregulation of this pathway, through mutations, amplifications, or translocations, is a key driver in various cancers.[1][2][4][5] Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment.[2][6] Anchorage-independent growth, the ability of cells to proliferate without attachment to a solid substrate, is a hallmark of cellular transformation and tumorigenicity.[7][8][9][10][11] Assays that measure this characteristic, such as the soft agar colony formation assay, are considered a stringent in vitro method for assessing the malignant potential of cells and the efficacy of anti-cancer compounds.[8][9][10]
This application note describes the use of Fgfr-IN-11, a potent and selective inhibitor of the FGFR family, in anchorage-independent growth assays to assess its anti-proliferative effects on cancer cells with aberrant FGFR signaling.
Principle of the Assay
The soft agar colony formation assay is based on the principle that normal, non-transformed cells require adhesion to a solid surface for proliferation (anchorage-dependence).[7][9] In contrast, transformed or cancer cells can overcome this requirement and grow in a semi-solid medium, such as soft agar, forming distinct colonies.[7][10] The number and size of these colonies are indicative of the degree of cellular transformation and tumorigenicity.[11] By treating cancer cells with this compound in a soft agar matrix, its ability to inhibit anchorage-independent growth can be quantified, providing a measure of its therapeutic potential.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR.[2][3] This induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[4][12] The activated receptor then recruits and phosphorylates various downstream effector proteins, including FRS2, which subsequently activates major signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to changes in gene expression that drive cell proliferation, survival, and migration.[2][3][4][6][12][13]
Caption: FGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocol: Soft Agar Colony Formation Assay
This protocol details the steps for assessing the effect of this compound on the anchorage-independent growth of cancer cells.
Materials
-
Cancer cell line with known FGFR activation (e.g., SNU-16, Kato-III)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Noble Agar
-
Sterile, tissue culture-treated 6-well plates
-
Sterile water
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.005% Crystal Violet in 20% methanol)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure
1. Preparation of Agar Solutions
- 2X Complete Medium: Prepare a 2X concentration of the complete cell culture medium.
- 1.2% Agar Solution (Bottom Layer): Autoclave 1.2 g of Noble Agar in 100 mL of sterile water. Allow to cool to 42°C in a water bath.[14]
- 0.7% Agar Solution (Top Layer): Autoclave 0.7 g of Noble Agar in 100 mL of sterile water. Allow to cool to 42°C in a water bath.[10][15]
2. Bottom Agar Layer a. In a sterile tube, mix the 1.2% agar solution and the 2X complete medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1X complete medium.[14] b. Quickly dispense 1.5 mL of this mixture into each well of a 6-well plate.[9][15] c. Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.[9]
3. Top Agar Layer (Cell Layer) a. Harvest cells using Trypsin-EDTA and perform a cell count. Resuspend the cells in 1X complete medium to a concentration of 2 x 10⁴ cells/mL. b. Prepare serial dilutions of this compound in 1X complete medium at 2X the final desired concentrations. Also, prepare a vehicle control (DMSO). c. In separate sterile tubes for each condition (vehicle and different concentrations of this compound), mix the following in a 1:1 ratio:
- The 0.7% agar solution (at 42°C).
- The cell suspension containing the 2X concentration of this compound or vehicle. d. This will result in a final agar concentration of 0.35% and the desired final concentrations of this compound with 1 x 10⁴ cells/mL. e. Immediately overlay 1.5 mL of this cell-agar suspension onto the solidified bottom agar layer of the corresponding wells.
4. Incubation a. Allow the top layer to solidify at room temperature for 30 minutes. b. Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days. c. Feed the cells every 2-3 days by adding 100 µL of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar.
5. Staining and Quantification a. After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1 hour at room temperature.[15] b. Carefully wash the wells with PBS to remove excess stain. c. Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of >50 cells. d. The percentage of inhibition can be calculated as: (1 - (Number of colonies in treated well / Number of colonies in vehicle control well)) * 100.
Caption: Workflow for the soft agar anchorage-independent growth assay.
Data Presentation
The quantitative data from the soft agar assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Colony Formation in SNU-16 Cells
| Treatment Concentration (nM) | Mean Colony Count (± SD) | % Inhibition |
| Vehicle (0.1% DMSO) | 254 ± 21 | 0% |
| 1 | 188 ± 15 | 26% |
| 10 | 96 ± 11 | 62% |
| 100 | 23 ± 5 | 91% |
| 1000 | 2 ± 1 | 99% |
Data are representative and presented as mean ± standard deviation from three independent experiments.
This compound demonstrates a dose-dependent inhibition of anchorage-independent growth in cancer cells with activated FGFR signaling. The IC₅₀ value for colony formation can be determined from this data, providing a quantitative measure of the inhibitor's potency in a biologically relevant in vitro model of tumorigenicity. These results support the further investigation of this compound as a potential therapeutic agent for cancers driven by aberrant FGFR signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs [synapse.patsnap.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 9. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lab.moffitt.org [lab.moffitt.org]
- 15. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Application Notes and Protocols for Cell Cycle Analysis Following Fgfr-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Fgfr-IN-11 is a potent and covalent pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4 with high efficacy.[3] This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells.
Mechanism of Action: this compound and the Cell Cycle
This compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition of their kinase activity. This blockade disrupts downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are critical for cell cycle progression.[2][4] Inhibition of these pathways ultimately leads to the modulation of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27), resulting in cell cycle arrest, typically at the G1 or G2/M phase.[4][5]
Data Presentation
While specific quantitative cell cycle data for this compound is not yet widely published, the following tables summarize representative data from studies using other FGFR inhibitors. These results illustrate the expected effects of potent FGFR inhibition on cell cycle distribution in various cancer cell lines.
Table 1: Effect of FGFR Inhibition on Cell Cycle Distribution in Melanoma Cells
| Treatment | Cell Line | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| Control (DMSO) | A375 | 73.01 | 18.56 | 8.43 | 2.30 |
| AZD4547 (5 µM, 24h) | A375 | 78.56 | 12.34 | 9.10 | 16.43 |
| Control (DMSO) | RPMI7951 | 45.89 | 35.45 | 18.66 | 1.94 |
| AZD4547 (5 µM, 24h) | RPMI7951 | 42.07 | 25.43 | 32.50 | 10.12 |
Data adapted from a study on the effects of the FGFR inhibitor AZD4547 on melanoma cell lines.[6]
Table 2: Effect of Dominant-Negative FGFR1 on Cell Cycle Distribution in Prostate Cancer Cells
| Treatment | Cell Line | Time Point | % G2/M (95% CI) |
| Control (LacZ) | LNCaP | 24 hours | 13.8 - 16.9 |
| FGFR DN | LNCaP | 24 hours | 38.3 - 40.4 |
| Control (LacZ) | LNCaP | 48 hours | 12.9 - 17.7 |
| FGFR DN | LNCaP | 48 hours | 33.4 - 49.6 |
| Control (LacZ) | DU145 | 24 hours | 19.5 - 21.5 |
| FGFR DN | DU145 | 24 hours | 29.9 - 32.6 |
| Control (LacZ) | DU145 | 48 hours | 20.2 - 22.5 |
| FGFR DN | DU145 | 48 hours | 41.0 - 45.2 |
Data represents the percentage of cells in the G2/M phase following infection with a dominant-negative (DN) FGFR1 adenovirus.[3]
Table 3: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1581 | Lung Cancer | < 2 |
| SNU-16 | Gastric Cancer | < 2 |
| Huh-7 | Hepatocellular Carcinoma | 15.63 |
| Hep3B | Hepatocellular Carcinoma | 52.6 |
Data from MedChemExpress, treatment duration 72 hours.[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line.
-
Treatment: Replace the existing medium with the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of cell cycle arrest.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
For suspension cells, collect the cells directly.
-
Transfer the cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant.
-
Gently resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. It is important to gate out doublets and cell debris to ensure accurate analysis.
-
Mandatory Visualizations
Caption: FGFR signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for cell cycle analysis.
Caption: Logical flow of this compound's effect on the cell cycle.
References
- 1. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Apoptosis Induction by Fgfr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Fibroblast Growth Factor Receptor (FGFR) Signaling
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway is initiated by the binding of FGF ligands to one of four high-affinity tyrosine kinase receptors (FGFR1-4) on the cell surface.[2][3] This binding, often stabilized by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1][3]
Activated FGFRs recruit and phosphorylate various docking proteins, triggering multiple downstream signaling cascades. Key pathways include:
-
RAS-MAPK Pathway: Primarily regulates cell proliferation.
-
PI3K-AKT Pathway: Crucial for cell survival and growth.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
-
STAT Pathway: Contributes to a variety of cellular responses.[3]
Dysregulation of the FGF/FGFR axis through gene amplification, activating mutations, or chromosomal translocations is a known driver in various human cancers, including lung, bladder, and breast cancer.[1][4][5] The resulting constitutive activation of downstream pathways promotes tumor growth, angiogenesis, and resistance to cell death, making FGFRs a compelling target for cancer therapy.[3]
Fgfr-IN-1: Mechanism of Action
Fgfr-IN-1 is a potent and selective small-molecule inhibitor of the FGFR family of receptor tyrosine kinases. As an ATP-competitive inhibitor, Fgfr-IN-1 binds to the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[3] By blocking the pro-proliferative and pro-survival signals emanating from aberrant FGFR activity, Fgfr-IN-1 can effectively halt cell cycle progression and induce programmed cell death (apoptosis) in cancer cells dependent on this pathway.[2][4] Studies have shown that inhibition of the FGF/FGFR system can lead to apoptosis through mechanisms involving the downregulation of the proto-oncogene c-Myc and the induction of oxidative stress.[4]
Experimental Protocols
Protocol 1: Determination of IC50 using Cell Viability Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Fgfr-IN-1 using a resazurin-based cell viability assay (e.g., PrestoBlue™ or alamarBlue™).
Materials:
-
Cancer cell line with known FGFR aberration (e.g., NCI-H1581, JMSU1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Fgfr-IN-1 stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based viability reagent
-
Sterile 96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of Fgfr-IN-1 in complete medium. A typical final concentration range would be 1 nM to 10 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest Fgfr-IN-1 dose.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Fgfr-IN-1 dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 10 µL (or manufacturer's recommended volume) of the resazurin-based reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (media only wells). Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the Fgfr-IN-1 concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol details the quantification of apoptotic cells using flow cytometry after staining with FITC-conjugated Annexin V and Propidium Iodide.[6][7]
Materials:
-
Cells treated with Fgfr-IN-1 (at 1x and 2x IC50) and vehicle control for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[6]
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Illustrative IC50 Values of Fgfr-IN-1 in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Fgfr-IN-1 IC50 (nM) |
| NCI-H1581 | Lung Squamous Cell | FGFR1 Amplification | 14 |
| JMSU1 | Bladder Cancer | FGFR1 Overexpression | 25 |
| RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 18 |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | 32 |
| TERT-NHUC | Normal Urothelial | Wild-Type | >10,000 |
| Note: Data are for illustrative purposes and should be determined experimentally. |
Table 2: Illustrative Quantification of Apoptosis by Flow Cytometry Cell Line: NCI-H1581 treated for 48 hours.
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) | Total Apoptotic (%) |
| Vehicle (0.1% DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.4 | 0.9 ± 0.2 | 4.6 ± 1.1 |
| Fgfr-IN-1 (15 nM) | 55.2 ± 4.5 | 25.8 ± 3.3 | 15.1 ± 2.9 | 3.9 ± 1.0 | 40.9 ± 5.2 |
| Fgfr-IN-1 (30 nM) | 28.9 ± 3.8 | 38.4 ± 4.1 | 28.2 ± 3.5 | 4.5 ± 1.2 | 66.6 ± 6.8 |
| Note: Data are presented as Mean ± SD for illustrative purposes and should be determined experimentally. |
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular FGF1 protects cells from apoptosis through direct interaction with p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Pharmacokinetic and pharmacodynamic studies of Fgfr-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of Fgfr-IN-11, a potent and orally active covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Detailed protocols for key experiments are included to facilitate the study of this compound.
Pharmacodynamic Studies
This compound is a covalent inhibitor of the FGFR family, demonstrating potent activity against all four isoforms. Its mechanism of action involves the irreversible binding to the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Biochemical Activity
This compound shows nanomolar inhibitory concentrations against the enzymatic activity of FGFR isoforms.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.9[1] |
| FGFR2 | 3.1[1] |
| FGFR3 | 16[1] |
| FGFR4 | 1.8[1] |
Cellular Activity
The compound effectively inhibits the growth of various cancer cell lines, particularly those with FGFR pathway aberrations.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1581 | Lung Cancer | < 2[1] |
| SNU16 | Gastric Cancer | < 2[1] |
| Huh-7 | Hepatocellular Carcinoma | 15.63[1] |
| Hep3B | Hepatocellular Carcinoma | 52.6[1] |
In Vivo Antitumor Activity
Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft mouse models.
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Dose and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Huh-7 or NCI-H1581 | 60 mg/kg, p.o., QD | 21 days | 88.2[1] | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 values of this compound against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., poly(E,Y) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1581, SNU16, Huh-7, Hep3B)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blot Analysis of FGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR and its downstream effectors.
Materials:
-
Cancer cell line expressing FGFR
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
FGF ligand (e.g., FGF2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., Huh-7 or NCI-H1581) in a suitable vehicle (e.g., Matrigel)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 60 mg/kg) or vehicle orally once daily (QD).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Pharmacokinetic Studies
Detailed pharmacokinetic data for this compound is not extensively available in the public domain. However, it is described as an orally active compound.[1] A general protocol for a preliminary pharmacokinetic study in mice is provided below.
Protocol 5: Mouse Pharmacokinetic Study (General Protocol)
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Formulation vehicle for oral (p.o.) and intravenous (i.v.) administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the mice overnight before dosing.
-
Administer this compound via the desired route (e.g., a single oral dose of 10 mg/kg and a single intravenous dose of 2 mg/kg).
-
Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to separate the plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study to evaluate this compound efficacy.
References
Troubleshooting & Optimization
Identifying Fgfr-IN-11 off-target effects with kinome scanning
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fgfr-IN-11, with a focus on identifying and understanding its off-target effects through kinome scanning.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It forms an irreversible bond with a cysteine residue within the ATP-binding pocket of FGFR family members, leading to sustained inhibition of their kinase activity. This targeted action is intended to block the signaling pathways that drive the growth of certain cancers.
Q2: Why is kinome scanning important when working with this compound?
Kinome scanning is a critical tool for assessing the selectivity of kinase inhibitors like this compound. While designed to be specific for FGFRs, the inherent reactivity of covalent inhibitors can lead to unintended interactions with other kinases in the proteome, known as off-target effects. These off-target activities can lead to unexpected experimental results, cellular toxicities, or misinterpretation of the inhibitor's biological effects. Kinome scanning provides a broad, unbiased profile of a compound's kinase interactions.
Q3: What are the known on-target and potential off-target effects of covalent FGFR inhibitors similar to this compound?
Studies on close structural analogs, such as FIIN-2, have provided insights into the selectivity profile of this class of inhibitors.
-
On-targets: The primary targets are the members of the FGFR family (FGFR1, FGFR2, FGFR3, FGFR4).
-
Known Off-targets: Due to the covalent binding mechanism targeting a specific cysteine residue, off-target activity can be observed in other kinases that also possess a similarly accessible cysteine. For FIIN-2, a notable off-target identified through chemoproteomic profiling is AMP-activated protein kinase α1 (AMPKα1) [1]. Other potential off-targets for covalent FGFR inhibitors can include members of the SRC family kinases (SFKs)[2].
Q4: How can I interpret the data from a KINOMEscan experiment for this compound?
KINOMEscan results are typically reported as "percent of control" or as dissociation constants (Kd).
-
Percent of Control (% Control): This value represents the amount of test compound bound to the kinase relative to a control. A lower percentage indicates a stronger interaction. For example, a value of 1% means the compound has displaced 99% of the control ligand, indicating a strong binder.
-
Dissociation Constant (Kd): This is a measure of binding affinity. A lower Kd value signifies a higher affinity between the inhibitor and the kinase.
When analyzing the data, look for kinases with low % Control or low Kd values. These represent the strongest interactions and are the most likely on- and off-targets.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound and kinome scanning analysis.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Phenotype or Toxicity | The observed phenotype may be due to an off-target effect of this compound and not solely due to FGFR inhibition. | Perform a kinome scan to identify potential off-target kinases. Validate the engagement of identified off-targets in your cellular model using techniques like Western blotting for downstream signaling pathways of the off-target kinase. For example, if AMPKα1 is a suspected off-target, assess the phosphorylation status of its downstream targets. |
| Inconsistent Results Between Experiments | Variability in inhibitor concentration, incubation time, or cell state can lead to inconsistent results. For covalent inhibitors, time-dependent inhibition is a key factor. | Ensure precise and consistent preparation of this compound solutions. Standardize incubation times across all experiments. Monitor cell health and passage number to maintain consistency. |
| Difficulty Confirming Off-Target Engagement | The off-target interaction may be weak or context-dependent (e.g., specific to a particular cell line or signaling state). | Use orthogonal methods to validate the interaction. For example, in addition to Western blotting, consider using cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. |
| High Background in Kinome Scan Data | This can result from non-specific binding of the inhibitor or issues with the assay itself. | Ensure the inhibitor is fully solubilized and used at the appropriate concentration. If using a chemoproteomic approach, ensure proper blocking of non-specific binding sites. Consult with the kinome scanning service provider for their specific troubleshooting guidelines. |
| No Significant Hits in Kinome Scan Besides FGFRs | This could indicate high selectivity of the compound. However, it's also possible that the concentration used was too low to detect weaker off-target interactions. | Consider running the kinome scan at a higher concentration to reveal potential weaker off-targets. However, be mindful that very high concentrations may lead to non-physiologically relevant interactions. |
Quantitative Data Summary
The following tables summarize the on-target potency and known off-target profile of covalent FGFR inhibitors, using publicly available data for close analogs as a reference for what to expect with this compound.
Table 1: On-Target Potency of Covalent FGFR Inhibitors
| Inhibitor | FGFR1 (IC50) | FGFR2 (IC50) | FGFR3 (IC50) | FGFR4 (IC50) | Reference |
| FIIN-2 | 3.1 nM | 4.3 nM | 27 nM | 45 nM | [3] |
| PRN1371 | 0.7 nM | 1.3 nM | 4.1 nM | 19.3 nM | [4] |
| Futibatinib (TAS-120) | 1.8 nM | 1.0 nM | 1.6 nM | 3.7 nM | [5] |
Table 2: Representative Off-Target Profile of a Covalent FGFR Inhibitor (FIIN-2)
| Off-Target Kinase | Method of Identification | Significance | Reference |
| AMPKα1 | Chemoproteomic Profiling | A novel, unexpected off-target that can induce autophagy. This interaction could contribute to the inhibitor's overall anti-tumor activity or lead to unforeseen side effects. | [1] |
| EGFR | Z'-Lyte Assay | FIIN-2 shows some activity against EGFR, although at a significantly lower potency (204 nM IC50) compared to its FGFR targets. | [3] |
| SRC Family Kinases | Sequence Alignment | While not experimentally confirmed for FIIN-2 in the provided results, sequence analysis suggests that SRC family kinases, which share a p-loop cysteine, are potential off-targets for this class of inhibitors. | [2] |
Experimental Protocols
1. Kinome Scanning using KINOMEscan® Platform (for Covalent Inhibitors)
The KINOMEscan® platform is a competition binding assay that can be adapted for covalent inhibitors.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. For covalent inhibitors, the protocol is modified to allow for the covalent interaction.
-
Methodology:
-
Kinase-Ligand Interaction: A DNA-tagged kinase is incubated with the immobilized ligand.
-
Competition: The test compound (this compound) is added to the reaction. Due to its covalent nature, a pre-incubation step is often included to allow for the covalent bond to form.
-
Capture: The kinase-ligand complexes are captured on a solid support. Kinases that have covalently bound to this compound will not be captured.
-
Quantification: The amount of captured, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
-
Data Analysis: Results are typically reported as percent of control remaining, where a lower number indicates a stronger interaction. These can be used to calculate Kd values for a more quantitative measure of affinity.
2. Chemoproteomic Profiling to Identify Covalent Targets
This method identifies the direct cellular targets of a covalent inhibitor.
-
Principle: A chemical probe version of the inhibitor (containing a clickable tag like an alkyne) is used to treat cells. The probe covalently binds to its targets. These target proteins are then "clicked" to a reporter tag (like biotin) for enrichment and identification by mass spectrometry.
-
Workflow:
-
Probe Synthesis: Synthesize an analog of this compound that includes a terminal alkyne group.
-
Cell Treatment: Treat cells with the alkyne-tagged this compound probe. A competition experiment where cells are pre-treated with the parent this compound can be included to identify specific targets.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin beads to pull down the biotinylated proteins.
-
Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the this compound probe.
-
Visualizations
Caption: FGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for KINOMEscan profiling of this compound.
Caption: Troubleshooting logic for unexpected this compound experimental outcomes.
References
- 1. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to FGFR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to FGFR inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, initially sensitive to an FGFR inhibitor, has developed resistance. What are the most common underlying mechanisms?
A: Acquired resistance to FGFR inhibitors is a multifaceted issue. The most frequently observed mechanisms include:
-
Secondary Mutations in the FGFR Kinase Domain: These "on-target" mutations can prevent the inhibitor from binding effectively. Common sites for these mutations are the "gatekeeper" residue (e.g., V565F in FGFR2) and the "molecular brake" residue (e.g., N550K in FGFR2), which can sterically hinder drug binding or increase ATP affinity.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on FGFR signaling. This often involves the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, ERBB3, or MET, or the activation of downstream pathways such as the PI3K/AKT/mTOR and RAS/MAPK cascades.[1][2][3][4][5]
-
Epithelial-to-Mesenchymal Transition (EMT): This process can confer resistance to various targeted therapies, including FGFR inhibitors.[3][4][5]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[2]
Q2: How can I determine if my resistant cell line has developed a secondary mutation in the FGFR kinase domain?
A: To identify secondary mutations, you should perform sequencing of the FGFR gene in your resistant cell line and compare it to the parental, sensitive cell line.
-
Recommended Method: Sanger sequencing of the FGFR kinase domain is a targeted and cost-effective approach. If you suspect novel mutations, next-generation sequencing (NGS) of the whole gene or a targeted panel can provide more comprehensive information.
-
Sample Preparation: Extract genomic DNA from both your resistant and parental cell lines. Amplify the FGFR kinase domain using PCR with primers specific to the regions where resistance mutations are known to occur.
Q3: I've sequenced the FGFR gene and found no secondary mutations. What should I investigate next?
A: In the absence of on-target mutations, it is highly likely that resistance is driven by the activation of bypass signaling pathways.
-
Initial Screening: Perform a phospho-RTK array to get a broad overview of which receptor tyrosine kinases are activated in your resistant cells compared to the parental line. This can help identify upregulated RTKs like EGFR, HER2/3, or MET.
-
Pathway Analysis: Use Western blotting to examine the phosphorylation status of key downstream signaling proteins in the PI3K/AKT (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK, p-MEK) pathways.[2][3][5] An increase in the phosphorylation of these proteins in the resistant line, even in the presence of the FGFR inhibitor, would indicate pathway reactivation.
Q4: My resistant cells show increased phosphorylation of AKT. What are some potential therapeutic strategies to overcome this?
A: Increased p-AKT suggests activation of the PI3K/AKT/mTOR pathway. A combination therapy approach is often effective in this scenario.
-
Dual Inhibition: Combine the FGFR inhibitor with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus). This dual blockade can prevent the cancer cells from escaping through this bypass route.[3][6]
-
Experimental Validation: Test the efficacy of the combination therapy in your resistant cell line using cell viability assays (e.g., MTT or CellTiter-Glo). A synergistic effect would be observed if the combination is more effective at reducing cell viability than either drug alone.
Quantitative Data Summary
The following tables summarize clinical trial data for various FGFR inhibitors, highlighting response rates in different cancer types. This data can provide context for the expected efficacy and the challenges of acquired resistance.
Table 1: Efficacy of Select FGFR Inhibitors in Clinical Trials
| Inhibitor | Cancer Type | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Citation |
| Infigratinib | Cholangiocarcinoma (FGFR2 fusion) | I/II | 20.7% | 82.8% | 5.7 months | [3] |
| Erdafitinib | Cholangiocarcinoma (FGFR2 translocated) | I | 27.3% | - | - | [3] |
| Infigratinib | Urothelial Carcinoma (FGFR3 fusion) | II | 25.4% | - | 3.75 months | [6] |
Note: This table presents a selection of data from the available literature and is not an exhaustive list of all clinical trials.
Experimental Protocols
Protocol 1: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Culture both parental (sensitive) and resistant cells to 70-80% confluency. Treat with the FGFR inhibitor at a relevant concentration (e.g., IC50 of the parental line) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-FGFR, FGFR) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels. Compare the activation status of signaling pathways between the sensitive and resistant cell lines.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Overview of acquired resistance mechanisms to FGFR inhibitors.
Experimental Workflow for Investigating Resistance
Caption: A stepwise workflow for troubleshooting acquired resistance.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
Optimizing Fgfr-IN-11 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Fgfr-IN-11 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and covalent pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs).[1] As a covalent inhibitor, it forms a stable, irreversible bond with its target protein, leading to prolonged inhibition of the receptor's kinase activity. This covalent binding offers the potential for high potency and a sustained duration of action.
Q2: What are the typical concentrations of this compound to use in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on available data, a starting concentration range of 0.3 nM to 20 µM is recommended for cell-based assays.[1] For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
For many cell-based assays, an incubation time of 72 hours has been reported to be effective.[1] However, as this compound is a covalent inhibitor, the duration of its effect can be long-lasting. The optimal incubation time should be determined empirically for your specific experiment and may depend on factors such as the cell doubling time and the turnover rate of the FGFR protein.
Troubleshooting Guides
Cell-Based Assays
Issue: No or low inhibition of cell proliferation observed.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses FGFRs and that the FGFR signaling pathway is a key driver of proliferation in that cell line. Cell lines without FGFR dependency will not be sensitive to this compound.
-
-
Possible Cause 3: Inhibitor Inactivity.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.
-
-
Possible Cause 4: Short Incubation Time.
-
Solution: For a covalent inhibitor, a longer incubation time may be required to observe the maximal effect. Consider extending the incubation period.
-
Issue: High background or inconsistent results in viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: DMSO Cytotoxicity.
-
Solution: Ensure the final concentration of DMSO in the culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Include a vehicle control (DMSO only) to assess its effect on cell viability.
-
-
Possible Cause 2: Uneven Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Some compounds can interfere with the chemistry of viability assays. If you suspect this, consider using an alternative viability assay that relies on a different detection principle.
-
Biochemical Assays (Kinase Assays & Western Blotting)
Issue: No inhibition of FGFR phosphorylation observed in Western blot.
-
Possible Cause 1: Inadequate Inhibitor Concentration or Incubation Time.
-
Solution: Increase the concentration of this compound and/or the pre-incubation time with the cell lysate or recombinant kinase.
-
-
Possible Cause 2: Poor Antibody Quality.
-
Solution: Use a high-quality, validated antibody specific for phosphorylated FGFR (p-FGFR). Ensure the antibody is stored and diluted as per the manufacturer's recommendations.
-
-
Possible Cause 3: Dephosphorylation of Samples.
-
Solution: Work quickly and keep samples on ice. Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
-
Possible Cause 4: Low Levels of Basal FGFR Phosphorylation.
-
Solution: If the basal level of p-FGFR is low, consider stimulating the cells with an appropriate FGF ligand before inhibitor treatment to induce a more robust and detectable phosphorylation signal.
-
Issue: Off-target effects are suspected.
-
Possible Cause: Covalent inhibitors can potentially bind to other proteins with reactive cysteines.
-
Solution: To assess specificity, perform kinome profiling or test the effect of this compound on the phosphorylation of other kinases. Additionally, comparing the phenotype induced by this compound with that of other, structurally different FGFR inhibitors or with FGFR knockdown (e.g., using siRNA) can help to confirm that the observed effects are on-target.
-
Issue: Development of resistance to this compound.
-
Possible Cause 1: On-target mutations.
-
Solution: Resistance to covalent FGFR inhibitors can arise from mutations in the FGFR kinase domain that prevent the inhibitor from binding. Sequencing the FGFR gene in resistant cells can identify such mutations.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Solution: Cells can develop resistance by upregulating alternative signaling pathways to compensate for FGFR inhibition. Investigating other signaling pathways (e.g., EGFR, PI3K/AKT) in resistant cells can provide insights into these mechanisms.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
| Data from MedChemExpress.[1] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| NCI-H1581 | Lung Cancer | < 2 | 72 h |
| SNU16 | Gastric Cancer | < 2 | 72 h |
| Huh-7 | Liver Cancer | 15.63 | 72 h |
| Hep3B | Liver Cancer | 52.6 | 72 h |
| Data from MedChemExpress.[1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis of FGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on FGFR phosphorylation in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
FGF ligand (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR and anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
(Optional) If basal p-FGFR levels are low, you can starve the cells in serum-free medium overnight and then stimulate with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total FGFR to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-FGFR.
-
Visualizations
Figure 1: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Figure 2: General experimental workflow for in vitro testing of this compound.
Figure 3: A logical troubleshooting workflow for addressing lack of inhibition.
References
Fgfr-IN-11 Preclinical Toxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the preclinical toxicity of Fgfr-IN-11, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected on-target toxicities of this compound in preclinical animal models?
A1: While specific public data on this compound is limited, based on the known class effects of FGFR inhibitors, the following on-target toxicities are anticipated in animal models.[1][2][3][4][5] Proactive monitoring for these effects is crucial for successful preclinical studies.[1][2][4]
-
Hyperphosphatemia: This is the most common on-target effect due to the inhibition of FGFR1/FGF23 signaling, which regulates phosphate homeostasis.[6][7]
-
Ocular Toxicities: Dry eyes and changes in the retina, such as retinal pigment epithelial dystrophy, are potential concerns.[4][5][8][9][10][11]
-
Dermatologic and Mucocutaneous Effects: These can include alopecia (hair loss), dry skin, and stomatitis (inflammation of the mouth).[1][2][4]
-
Nail and Footpad Changes: Nail bed inflammation and hyperkeratosis of the footpads may be observed.[1]
-
Gastrointestinal Toxicities: Diarrhea can occur, particularly with inhibitors that also target FGFR4.[2][5][12]
Q2: An unexpected level of weight loss is being observed in our mouse study. What could be the cause and how can we troubleshoot this?
A2: Significant weight loss can be a sign of systemic toxicity. Several factors could be contributing to this:
-
Dose-related Toxicity: The administered dose of this compound may be too high. Consider performing a dose-range finding study to identify the maximum tolerated dose (MTD).
-
Gastrointestinal Toxicity: Stomatitis or diarrhea can lead to reduced food and water intake, resulting in weight loss.[1][2][4] Implement daily clinical observations to check for signs of these conditions.
-
Dehydration: Diarrhea can lead to significant fluid loss. Ensure animals have easy access to hydration, and consider providing supplemental hydration if necessary.
-
Off-target Effects: While this compound is a targeted inhibitor, off-target activities at higher concentrations cannot be ruled out.
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose based on available efficacy and any preliminary toxicity data.
-
Increase Monitoring: Implement more frequent monitoring of body weight, food and water consumption, and clinical signs of distress.
-
Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration support as needed.
-
Pathology: At the end of the study, or if an animal reaches a humane endpoint, perform a thorough necropsy and histopathological analysis of key organs to identify any target organ toxicity.
Q3: We are observing elevated serum phosphate levels in our rat study. How should we manage and interpret this?
A3: Elevated serum phosphate (hyperphosphatemia) is an expected pharmacodynamic effect of FGFR inhibition and can serve as a biomarker of target engagement.[6][7]
Management and Interpretation:
-
Monitoring: Regularly monitor serum phosphate levels to understand the kinetics of this effect in relation to this compound administration.
-
Dietary Modification: In some cases, a low-phosphate diet can help manage hyperphosphatemia.[2]
-
Dose Correlation: Correlate the degree of hyperphosphatemia with the administered dose and anti-tumor efficacy. This can help establish a therapeutic window.
-
Clinical Relevance: While often manageable in preclinical studies, severe hyperphosphatemia can lead to soft tissue mineralization.[13][14] It is important to monitor for any clinical signs associated with this.
Q4: What are the best practices for assessing ocular toxicity in rodents treated with this compound?
A4: Given the potential for ocular adverse events with FGFR inhibitors, a thorough ophthalmologic assessment is recommended.[8][9][10][11]
Recommended Assessments:
-
Clinical Observations: Regularly observe the animals for signs of ocular irritation, such as redness, discharge, or excessive blinking.
-
Slit-lamp Examination: A veterinarian or trained technician should perform slit-lamp examinations to assess the anterior segment of the eye, including the cornea and lens.
-
Fundoscopic Examination: Examination of the retina is crucial to detect any changes, such as retinal thinning or detachment.
-
Histopathology: At the end of the study, the eyes should be collected, fixed, and processed for histopathological evaluation by a qualified veterinary pathologist.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, preclinical toxicity data for this compound based on class-wide effects of FGFR inhibitors. These tables are for illustrative purposes and should be adapted based on actual experimental findings.
Table 1: Dose-Ranging Study of this compound in Mice (14-Day Repeat Dosing)
| Dose Group (mg/kg/day) | Percent Body Weight Change (Day 14) | Key Clinical Observations | Serum Phosphate (Day 14, mg/dL) |
| Vehicle Control | +5% | Normal | 5.5 |
| 10 | +2% | Normal | 7.8 |
| 30 | -5% | Mild alopecia | 10.2 |
| 100 | -15% | Moderate alopecia, decreased activity | 14.5 |
Table 2: Key Clinical Pathology Findings in Rats after 28 Days of this compound Treatment
| Parameter | Vehicle Control | 20 mg/kg this compound | 60 mg/kg this compound |
| Hematology | |||
| White Blood Cell Count (K/µL) | 8.5 | 8.2 | 7.9 |
| Red Blood Cell Count (M/µL) | 7.2 | 7.1 | 6.8 |
| Hemoglobin (g/dL) | 14.1 | 13.9 | 13.5 |
| Platelets (K/µL) | 950 | 930 | 900 |
| Clinical Chemistry | |||
| Phosphate (mg/dL) | 6.0 | 9.5 | 13.8 |
| Calcium (mg/dL) | 10.1 | 9.8 | 9.5 |
| Alanine Aminotransferase (U/L) | 45 | 50 | 55 |
| Creatinine (mg/dL) | 0.5 | 0.5 | 0.6 |
| *Statistically significant increase compared to vehicle control. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Group Size: Assign 3-5 male and 3-5 female mice per group.
-
Dose Levels: Select a range of doses based on in vitro potency and any prior in vivo efficacy studies. A common approach is to use a control group (vehicle) and at least three dose levels (e.g., 10, 30, and 100 mg/kg).
-
Administration: Administer this compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weights and clinical observations daily.
-
Measure food and water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The primary endpoint is to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
Protocol 2: Repeat-Dose Toxicity Study in Rats
-
Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar).
-
Group Size: A larger group size is typically used (e.g., 10 males and 10 females per group) to allow for interim assessments.
-
Dose Levels: Based on the DRF study, select a control group and at least two dose levels (a low dose and a high dose near the MTD).
-
Administration: Administer this compound daily for at least 28 days.
-
Comprehensive Monitoring:
-
Clinical Observations: Daily detailed clinical examinations.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at the end of the study.
-
Clinical Pathology: Blood and urine samples collected at specified intervals for hematology, coagulation, clinical chemistry, and urinalysis.
-
Toxicokinetics: Satellite groups may be included for plasma sample collection to determine drug exposure.
-
-
Pathology: At the end of the study, conduct a full necropsy, record organ weights, and perform a comprehensive histopathological evaluation of all major organs and tissues.
Visualizations
References
- 1. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ocular toxicities of fibroblast growth factor receptor inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Ocular toxicity of investigational anti-cancer drugs in early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel monovalent FGFR1 antagonist: Preclinical safety profiles in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Fgfr-IN-11 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo side effects of Fgfr-IN-11. The information is based on available preclinical data for this compound and established knowledge of the side effect profiles of the broader class of FGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, irreversible pan-FGFR inhibitor. It covalently binds to a cysteine residue within the kinase active site of Fibroblast Growth Factor Receptors (FGFRs), leading to sustained inhibition of their signaling pathways. This inhibition can block tumor cell proliferation and survival in cancers with aberrant FGFR signaling.
Q2: What are the known in vivo side effects of this compound?
Direct and comprehensive in vivo toxicity studies for this compound are not extensively published. However, preclinical studies have shown that at doses up to 60 mg/kg administered orally once daily for 21 days in mouse xenograft models, this compound did not cause significant changes in body weight, suggesting a degree of tolerability at this dose.[1] Based on the known class effects of FGFR inhibitors, researchers should be prepared to monitor for potential side effects such as hyperphosphatemia, ocular toxicities, dermatological issues, and gastrointestinal disturbances.[2][3][4]
Q3: What is the recommended starting dose for this compound in vivo experiments?
A reported effective dose in mouse xenograft models is 60 mg/kg, administered orally once daily.[1] However, for any new in vivo study, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific animal model and tumor type.
Q4: How should this compound be formulated for oral administration in animal studies?
A specific, validated formulation for this compound for in vivo studies is not publicly available. Researchers should refer to the manufacturer's instructions for solubility information. Common vehicles for oral gavage in preclinical studies include solutions of 0.5% carboxymethylcellulose (CMC) or polyethylene glycol (PEG). It is essential to perform small-scale formulation tests to ensure the stability and solubility of the compound in the chosen vehicle.
Troubleshooting Guide: Managing Potential In Vivo Side Effects
This guide provides strategies to anticipate and mitigate potential side effects based on the known pharmacology of FGFR inhibitors.
Hyperphosphatemia
Issue: Increased serum phosphate levels are a common on-target effect of FGFR inhibition due to the role of FGFR1 in phosphate homeostasis.[5]
Monitoring and Mitigation Strategies:
-
Baseline Measurement: Before initiating treatment with this compound, establish baseline serum phosphate levels for all animals.
-
Regular Monitoring: Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.
-
Dietary Modification: Consider providing a low-phosphate diet to the animals, if appropriate for the experimental design and not a confounding factor.
-
Dose Adjustment: If hyperphosphatemia becomes severe, consider reducing the dose of this compound or introducing intermittent dosing schedules (e.g., 5 days on, 2 days off).
| Parameter | Recommendation |
| Monitoring Frequency | Weekly |
| Actionable Threshold | To be determined in a dose-finding study. Consider dose reduction for significant, sustained elevation. |
| Mitigation | Low-phosphate diet, dose reduction, or intermittent dosing. |
Ocular Toxicities
Issue: FGFR inhibitors as a class have been associated with ocular side effects, including dry eyes and, in some cases, more severe toxicities like retinal detachment in clinical settings.[6]
Monitoring and Mitigation Strategies:
-
Baseline Ophthalmic Examination: Conduct a baseline ophthalmic examination on a subset of animals before starting the experiment.
-
Clinical Observation: Regularly observe animals for signs of ocular distress, such as excessive blinking, squinting, or discharge.
-
Dose Interruption: If significant ocular abnormalities are observed, consider temporarily interrupting treatment and consulting with a veterinary ophthalmologist.
| Parameter | Recommendation |
| Monitoring | Regular visual inspection for signs of irritation. |
| Action | For any observed abnormalities, consider dose interruption and veterinary consultation. |
Dermatological Side Effects
Issue: Skin and hair changes, such as alopecia (hair loss) and skin dryness, are potential side effects of FGFR inhibitors.
Monitoring and Mitigation Strategies:
-
Regular Skin and Coat Examination: Visually inspect the skin and coat of the animals regularly for any changes.
-
Supportive Care: Ensure animals have adequate bedding to minimize skin irritation.
-
Dose Modification: If severe dermatological issues arise, consider dose modification.
| Parameter | Recommendation |
| Monitoring | Regular visual inspection of skin and fur. |
| Action | For severe skin conditions, consider dose reduction. |
Gastrointestinal Side Effects
Issue: Diarrhea and stomatitis (inflammation of the mouth) can occur with FGFR inhibitors.
Monitoring and Mitigation Strategies:
-
Monitor Fecal Consistency: Regularly check for signs of diarrhea.
-
Monitor Food and Water Intake: A decrease in food or water intake may indicate oral discomfort.
-
Body Weight: Continue to monitor body weight as a general indicator of health.[1]
-
Supportive Care: For diarrhea, ensure animals have free access to water to prevent dehydration. For signs of stomatitis, providing softer food may be beneficial.
-
Dose Adjustment: If gastrointestinal side effects are severe and persistent, a dose reduction or temporary cessation of treatment may be necessary.
| Parameter | Recommendation |
| Monitoring | Daily observation of feces, food/water intake, and body weight. |
| Action | Provide supportive care. For severe symptoms, consider dose modification. |
Experimental Protocols and Data
This compound In Vitro Potency
The following table summarizes the in vitro inhibitory activity of this compound against different FGFR isoforms.[1]
| Target | IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
This compound Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound in mice are provided below.[1]
| Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC(0-∞) (h*ng/mL) |
| IV | 2 | 1836 | 0.26 | 572 |
| PO | 10 | 1802 | 2.48 | 1966 |
Visualizations
FGFR Signaling Pathway and Inhibition
Caption: FGFR signaling pathways and the point of inhibition by this compound.
Experimental Workflow for In Vivo Side Effect Monitoring
Caption: A logical workflow for monitoring and managing potential side effects during in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Fgfr-IN-11 stability and degradation in experimental conditions
Welcome to the technical support center for Fgfr-IN-11. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and recommended storage conditions for this compound?
A1: this compound is an orally active and covalent pan-FGFR inhibitor.[1] For optimal stability, it is crucial to store the compound according to the recommendations on its Certificate of Analysis. General guidelines for small molecule inhibitors like this compound are summarized below.
| Form | Recommended Storage Temperature | Expected Stability |
| Solid Powder | -20°C | ≥ 3 years |
| 4°C | ≥ 2 years | |
| In Solvent (e.g., DMSO) | -80°C | ≥ 6 months |
| -20°C | ≥ 1 month |
Note: These are general recommendations. Always refer to the manufacturer's specific instructions for the lot number you are using.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. For in vivo studies, formulations may involve suspending the compound in vehicles like 0.5% methylcellulose or dissolving it in solvents such as PEG400, though specific protocols should be consulted.[2]
Q3: How stable is this compound in DMSO stock solutions, particularly with freeze-thaw cycles?
A3: While specific data for this compound is not publicly available, studies on diverse small molecules stored in DMSO indicate that many are stable for multiple freeze-thaw cycles (e.g., 11 to 25 cycles) with no significant degradation.[3][4][5] However, to minimize potential degradation and the effects of moisture absorption by DMSO, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: How stable is this compound in aqueous buffers or cell culture media?
A4: The stability of small molecules in aqueous solutions is highly dependent on pH, temperature, and the specific components of the medium. As a quinolone derivative, this compound's stability in aqueous media should be experimentally verified. Generally, preparing fresh dilutions from a DMSO stock solution immediately before each experiment is recommended. For longer-term experiments, the stability should be determined under your specific conditions.
Below is an illustrative example of a stability profile for a similar small molecule inhibitor in cell culture medium (e.g., DMEM with 10% FBS).
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 99% | 98% | 95% |
| 8 | 98% | 95% | 88% |
| 24 | 96% | 90% | 75% |
| 48 | 94% | 82% | 60% |
| 72 | 91% | 75% | 50% |
Disclaimer: This table is for illustrative purposes only and does not represent actual experimental data for this compound. Users should perform their own stability assessments.
Q5: Is this compound sensitive to light?
A5: Many small organic molecules are susceptible to photodegradation. As a general precaution, both solid this compound and its solutions should be protected from prolonged exposure to direct light. Use amber vials or wrap containers in aluminum foil for storage. Photostability testing according to ICH Q1B guidelines is recommended if light exposure during experiments is a concern.[6][7][8][9][10]
Q6: What are the potential degradation pathways for this compound?
A6: this compound is a quinolone derivative. The primary degradation pathways for many fluoroquinolone antibiotics in aqueous environments involve modifications to the piperazine ring, such as cleavage of carbon-nitrogen bonds, oxidation, and de-ethylation.[11] Other potential degradation pathways under stress conditions (e.g., advanced oxidation) can include defluorination and hydroxylation.[12][13]
Troubleshooting Guides
Q7: My experimental results are inconsistent. Could inhibitor instability be the cause?
A7: Yes, inconsistent results are a common sign of compound degradation. Factors like improper storage, multiple freeze-thaw cycles of stock solutions, or instability in the assay medium can lead to a decrease in the effective concentration of the inhibitor. Refer to the troubleshooting workflow below to diagnose the issue.
Caption: Troubleshooting workflow for inconsistent results.
Q8: I observe precipitation when I dilute my this compound stock solution into aqueous buffer or cell culture medium. What should I do?
A8: Precipitation indicates that the compound's solubility limit has been exceeded in the final solution. Consider the following solutions:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase DMSO Percentage: While not ideal for cell-based assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may help. Always run a vehicle control with the same final DMSO concentration to check for solvent toxicity.
-
Use a Different Formulation: For some applications, solubilizing agents or different vehicle systems might be necessary. Consult scientific literature for appropriate formulations for quinolone-based inhibitors.
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) might help dissolve the compound, but be mindful of potential temperature-induced degradation.
Q9: How can I definitively test the stability of this compound in my specific experimental setup?
A9: To assess stability, you can perform a time-course experiment. Prepare your complete experimental medium containing this compound at the desired concentration. Incubate this medium under your exact experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the intact this compound using a validated analytical method like HPLC-UV or LC-MS.[14][15]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes a general procedure for preparing a high-concentration stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Protocol for Assessing Stability in Cell Culture Media
Methodology:
-
Preparation: Prepare a solution of this compound in your specific cell culture medium (including serum and any other additives) at the final working concentration.
-
Incubation: Place the solution in a sterile, sealed container and incubate under your standard experimental conditions (e.g., in a 37°C, 5% CO2 incubator).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the solution. Immediately freeze the aliquot at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the concentration of the remaining intact this compound in each aliquot using a validated stability-indicating HPLC-UV or LC-MS method.[16][17][18][19]
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Signaling Pathway
FGFR Signaling Pathway
This compound is a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Upon binding of an FGF ligand, FGFRs dimerize and autophosphorylate, triggering several key downstream signaling cascades that regulate cell proliferation, survival, and migration.[20][21][22][23]
Caption: Overview of the FGFR signaling cascade and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. atlas-mts.com [atlas-mts.com]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 12. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The simultaneous separation and determination of five quinolone antibotics using isocratic reversed-phase HPLC: Application to stability studies on an ofloxacin tablet formulation | CoLab [colab.ws]
- 18. Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with FGFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in cell viability in a cell line that does not have any known FGFR amplifications, mutations, or fusions. Why is our FGFR inhibitor affecting these cells?
A1: This is a common observation and can be attributed to several factors:
-
Undiscovered FGFR Aberrations: The cell line may harbor cryptic FGFR alterations that are not detected by standard genomic screening methods. Consider more sensitive techniques like whole-genome sequencing or RNA-sequencing.
-
Ligand-Dependent Signaling: The cancer cells may be driven by an autocrine or paracrine loop involving FGF ligands, even without receptor amplification or mutation.[1]
-
Off-Target Effects: The inhibitor may be acting on other kinases to which it has some affinity. Most kinase inhibitors are not entirely specific, and even minor inhibition of other critical pathways can impact cell viability.[2] It is crucial to consult the selectivity profile of your specific inhibitor.
-
FGFR-Independent "Addiction": The cells might be "addicted" to a downstream signaling pathway that is partially modulated by basal FGFR activity, even in the absence of overt hyperactivation.
Q2: Our FGFR inhibitor is causing unexpected morphological changes in our cell cultures, such as epithelial-to-mesenchymal transition (EMT). What could be the cause?
A2: Unexpected morphological changes like EMT can be a direct or indirect consequence of FGFR inhibition:
-
Pathway Cross-talk: Inhibition of the FGFR pathway can sometimes lead to the activation of compensatory signaling pathways that promote an EMT phenotype.[3] For instance, upregulation of other receptor tyrosine kinases like MET has been observed as a resistance mechanism to FGFR inhibitors and can be associated with EMT.[4]
-
Off-Target Kinase Inhibition: The inhibitor might be affecting kinases involved in maintaining the epithelial phenotype.
-
Adaptive Resistance: Prolonged treatment with an FGFR inhibitor can lead to the development of resistant cell populations that have undergone EMT.[3][4]
Q3: We are seeing an increase in phosphorylation of a downstream signaling molecule (e.g., AKT, ERK) despite confirming FGFR inhibition. How is this possible?
A3: This paradoxical effect can arise from several mechanisms:
-
Feedback Loop Activation: Inhibition of a primary signaling pathway can sometimes relieve negative feedback loops, leading to the hyperactivation of parallel or downstream pathways. For example, FGFR inhibition can lead to feedback activation of other receptor tyrosine kinases like EGFR, which can then signal through the MAPK and PI3K/AKT pathways.[3]
-
Bypass Signaling: The cancer cells may activate alternative signaling pathways to circumvent the FGFR blockade.[3][4] This is a common mechanism of acquired resistance.
-
Off-Target Kinase Activation: While less common, some inhibitors can paradoxically activate certain kinases at specific concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for the FGFR inhibitor across different experiments.
| Potential Cause | Troubleshooting Step |
| Cellular Context | Ensure consistent cell passage number, confluency, and serum concentration in the growth medium between experiments. Different cellular states can alter sensitivity to inhibitors. |
| Assay Conditions | Standardize incubation times, inhibitor concentrations, and detection reagents. For ATP-competitive inhibitors, variations in intracellular ATP levels can affect potency. |
| Compound Stability | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Ensure proper storage of the stock solution to prevent degradation. |
| Cell Line Integrity | Periodically perform cell line authentication to ensure the absence of cross-contamination or genetic drift. |
Issue 2: Observed toxicity in animal models is different from what is reported in the literature.
| Potential Cause | Troubleshooting Step |
| Vehicle Formulation | The vehicle used to dissolve and administer the inhibitor can have its own toxicity profile. Conduct a vehicle-only control group to assess its effects. |
| Animal Strain and Health | Different mouse or rat strains can exhibit varied responses to drug administration. Ensure the animals are healthy and free from underlying conditions that could exacerbate toxicity. |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) of the inhibitor can vary between studies. If possible, perform pharmacokinetic analysis to determine the drug exposure in your model. |
| On-Target, Off-Species Effects | The inhibitor may have different on-target toxicities in your animal model compared to what has been observed in humans or other species due to differences in FGFR biology. |
Data Presentation: Common On-Target and Off-Target Effects of FGFR Inhibitors
The following tables summarize common adverse events observed with FGFR inhibitors in clinical and preclinical settings. These are class effects and the profile of a specific inhibitor may vary.
Table 1: Common On-Target Adverse Events
| Adverse Event | Mechanism | Severity | Management |
| Hyperphosphatemia | Inhibition of FGFR1/2/3-mediated phosphate excretion in the kidneys.[5] | Generally mild to moderate. | Monitor serum phosphate levels. Use phosphate binders and recommend a low-phosphate diet if necessary.[5] |
| Ocular Toxicity | Dry eyes, blurred vision, retinal pigment epithelial detachment. Mechanism is related to FGFR's role in ocular tissue homeostasis.[5] | Can range from mild to severe. | Regular ophthalmologic examinations are recommended. Dose interruption or reduction may be required.[6] |
| Nail and Skin Toxicities | Nail changes (onycholysis), dry skin, hand-foot syndrome.[5][7] | Typically mild to moderate. | Use of moisturizers, and in some cases, dose modification.[6][7] |
| Stomatitis/Mucositis | Inflammation of the mucous membranes in the mouth.[7] | Mild to moderate. | Good oral hygiene, use of non-alcoholic mouthwashes.[6] |
Table 2: Potential Off-Target Effects and Associated Phenotypes
| Off-Target Kinase Family | Potential Unexpected Phenotype | Rationale |
| VEGFRs (Vascular Endothelial Growth Factor Receptors) | Hypertension, proteinuria, effects on angiogenesis not related to direct FGFR inhibition. | Many early-generation FGFR inhibitors also target VEGFRs due to structural similarities in the kinase domain.[2][8] |
| PDGFRs (Platelet-Derived Growth Factor Receptors) | Periorbital edema, fluid retention. | Co-inhibition of PDGFRs is common with non-selective FGFR inhibitors.[2][8] |
| Other Tyrosine Kinases (e.g., c-Kit, RET) | Varies depending on the specific kinase and its role in the experimental model. | The kinome is vast, and broad-spectrum inhibitors can have numerous off-target effects. |
Experimental Protocols
Key Experiment 1: Cell Viability/Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an FGFR inhibitor in a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the FGFR inhibitor in appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS reagent) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-only control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Key Experiment 2: Western Blotting for Phospho-FGFR and Downstream Signaling
Objective: To confirm the on-target activity of the FGFR inhibitor by assessing the phosphorylation status of FGFR and key downstream signaling proteins.
Methodology:
-
Cell Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with the FGFR inhibitor at various concentrations and for different durations. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-old phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phospho-FGFR (p-FGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total FGFR, phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) to assess the downstream pathway inhibition and ensure equal protein loading.
Mandatory Visualizations
References
- 1. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr-IN-1 Technical Support Center: Overcoming Solubility Challenges
For researchers, scientists, and drug development professionals utilizing Fgfr-IN-1, ensuring its proper solubilization is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving Fgfr-IN-1?
A1: The recommended solvent for creating a stock solution of Fgfr-IN-1 is dimethyl sulfoxide (DMSO). Fgfr-IN-1 has a high solubility in DMSO, reaching up to 50 mg/mL (89.52 mM), though this may require ultrasonication to fully dissolve.[1]
Q2: I am observing precipitation when I dilute my Fgfr-IN-1 DMSO stock solution into my aqueous culture medium. What should I do?
A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when diluted into an aqueous solution. To mitigate this, it is crucial to ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to maintain cell viability and minimize precipitation. For sensitive cell lines, the DMSO concentration should be even lower.
Consider a serial dilution approach. First, dilute your high-concentration DMSO stock solution with more DMSO to an intermediate concentration. Then, add this intermediate stock to your aqueous buffer or media while vortexing to ensure rapid mixing. This can help prevent localized high concentrations of the inhibitor that are more prone to precipitation.
Q3: Can I dissolve Fgfr-IN-1 directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve Fgfr-IN-1 directly in aqueous buffers like PBS due to its low aqueous solubility. The compound is hydrophobic and will likely not dissolve sufficiently, leading to inaccurate concentrations and unreliable experimental results. Always prepare a high-concentration stock solution in DMSO first.
Q4: How should I store my Fgfr-IN-1 stock solution to maintain its stability?
A4: Proper storage is crucial for maintaining the activity of Fgfr-IN-1.
-
Solid Form: Store at 4°C, sealed from moisture and light.[1]
-
In Solvent (DMSO):
It is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Q5: My Fgfr-IN-1 solution appears to have precipitated after storage. Can I still use it?
A5: If you observe precipitation in your stock solution upon thawing, it is recommended to warm the vial to room temperature and vortex it thoroughly. If the precipitate does not redissolve, you can try sonicating the solution for a few minutes. If the precipitate persists, the concentration of the solution is no longer accurate, and it is best to prepare a fresh stock solution. Using a solution with undissolved particles will lead to inconsistent and unreliable experimental results.
Quantitative Solubility Data
The following table summarizes the known solubility of Fgfr-IN-1 in DMSO. Data in other solvents is limited due to the compound's hydrophobic nature.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 89.52 | Ultrasonication may be required for complete dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Fgfr-IN-1 Stock Solution in DMSO
Materials:
-
Fgfr-IN-1 powder (Molecular Weight: 558.55 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated pipette
Procedure:
-
Pre-warm Fgfr-IN-1: Allow the vial of Fgfr-IN-1 powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh out the desired amount of Fgfr-IN-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.586 mg of the compound.
-
Add DMSO: Add the appropriate volume of DMSO to the vial containing the Fgfr-IN-1 powder. For a 10 mM solution, if you weighed 5.586 mg, you would add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of Fgfr-IN-1 Stock Solution for Cell-Based Assays
Materials:
-
10 mM Fgfr-IN-1 stock solution in DMSO
-
Pre-warmed cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM Fgfr-IN-1 stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration, it is often beneficial to make an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Add the desired volume of the Fgfr-IN-1 stock (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the inhibitor to the medium while vortexing or gently mixing to ensure rapid and even dispersion. For example, to achieve a final concentration of 1 µM, add 1 µL of a 1 mM intermediate stock to 1 mL of medium.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level of your specific cell line (typically <0.5%).
-
Use Immediately: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of Fgfr-IN-1.
Visualizations
Caption: Simplified overview of the FGFR signaling cascade.
Caption: A step-by-step guide for troubleshooting Fgfr-IN-1 solubility.
References
Technical Support Center: Management of Hyperphosphatemia Induced by FGFR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperphosphatemia, a common on-target side effect of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do FGFR inhibitors cause hyperphosphatemia?
A1: Hyperphosphatemia is an on-target effect of FGFR inhibition.[1][2] FGFR1, in conjunction with its co-receptor Klotho, plays a crucial role in phosphate homeostasis by mediating the effects of Fibroblast Growth Factor 23 (FGF23).[3][4] FGF23 is a hormone that promotes renal phosphate excretion. FGFR inhibitors block FGF23 signaling in the kidneys, leading to increased reabsorption of phosphate in the proximal renal tubules and consequently, elevated serum phosphate levels.[3][5][6][7] This mechanism involves the inhibition of sodium-phosphate co-transporters in the renal tubules.[3][5][7]
Q2: How common is hyperphosphatemia with FGFR inhibitor treatment?
A2: Hyperphosphatemia is a very common adverse event in patients treated with FGFR inhibitors, with reported rates ranging from 60% to 92% in clinical trials.[3][7][8] However, severe (Grade ≥3) hyperphosphatemia is less frequent due to proactive monitoring and management strategies.[3][7]
Q3: What are the initial steps to manage hyperphosphatemia?
A3: The initial management of hyperphosphatemia involves a combination of dietary modification and the introduction of phosphate-lowering therapies. Patients should be educated on a low-phosphate diet to reduce the intake of dietary phosphorus.[1][2][6][7][8] If dietary changes are insufficient, phosphate binders should be initiated.[2][4][8]
Q4: When should a dose reduction or interruption of the FGFR inhibitor be considered?
A4: Dose modifications should be considered if hyperphosphatemia persists despite dietary restrictions and the use of phosphate binders.[3] Specific guidance for dose adjustments can vary depending on the specific FGFR inhibitor and clinical trial protocols. Generally, a dose reduction is considered when serum phosphate levels reach ≥7 mg/dL on two separate occasions.[3] A dose interruption may be necessary for higher phosphate levels, and permanent discontinuation may be required for severe, unmanageable hyperphosphatemia (e.g., >10 mg/dL).[3]
Troubleshooting Guides
Issue: Serum phosphate levels are consistently elevated (>5.5 mg/dL) despite initiating a low-phosphate diet.
| Possible Cause | Troubleshooting Step |
| Insufficient dietary adherence or hidden sources of phosphate. | Re-educate the subject on the importance of the low-phosphate diet. Provide detailed lists of high-phosphate foods to avoid, including processed foods, dairy products, nuts, and dark colas.[9] |
| On-target effect of the FGFR inhibitor is potent. | Initiate phosphate binder therapy. Start with the lowest effective dose and titrate upwards based on weekly serum phosphate monitoring.[4] |
Issue: Serum phosphate levels remain high (>7 mg/dL) even with dietary restrictions and phosphate binders.
| Possible Cause | Troubleshooting Step |
| Inadequate dose or type of phosphate binder. | Ensure the phosphate binder is taken with meals to maximize its effect.[4] Consider switching to a different class of phosphate binder (e.g., from a calcium-based to a non-calcium-based binder like sevelamer or lanthanum carbonate) or using a combination of binders.[9][10] |
| Progressive on-target effect of the FGFR inhibitor. | Consider a dose reduction of the FGFR inhibitor as per the established protocol.[3] Monitor serum phosphate levels closely after dose adjustment. |
Issue: Hypophosphatemia develops during management.
| Possible Cause | Troubleshooting Step |
| Overcorrection with phosphate binders or dose reduction. | Hold or reduce the dose of the phosphate binder.[4] If the FGFR inhibitor dose was reduced, consider re-escalating to the previous dose once phosphate levels have stabilized in the normal range. |
| Decreased nutritional intake due to other side effects (e.g., stomatitis). | Address the underlying side effect to improve nutritional intake. Provide supportive care as needed. |
Quantitative Data Summary
Table 1: Incidence of Hyperphosphatemia with Select FGFR Inhibitors in Clinical Trials
| FGFR Inhibitor | Cancer Type | Incidence of Hyperphosphatemia (All Grades) | Incidence of Grade ≥3 Hyperphosphatemia | Reference |
| Erdafitinib | Urothelial Carcinoma | 77% | Not specified | [8] |
| Pemigatinib | Cholangiocarcinoma | 60% | 0% | [8] |
| Infigratinib | Cholangiocarcinoma | 77% | Not specified | [8] |
| Futibatinib | Cholangiocarcinoma | 85% | 30% | [8] |
Table 2: Guidance for Dose Management of FGFR Inhibitors in Response to Hyperphosphatemia
| Serum Phosphate Level (mg/dL) | Recommended Action |
| > 5.5 - 7.0 | Initiate or optimize low-phosphate diet and phosphate binders. |
| > 7.0 - 9.9 (Grade 3) | Consider first dose reduction of the FGFR inhibitor.[3] |
| ≥ 10.0 (Grade 4) | Interrupt FGFR inhibitor treatment. Consider permanent discontinuation if it recurs after dose reduction.[3] |
Experimental Protocols
Protocol for Monitoring Serum Phosphate Levels
1. Objective: To accurately measure serum phosphate concentrations in subjects receiving FGFR inhibitor therapy.
2. Materials:
- Blood collection tubes (serum separator tubes - SST).
- Centrifuge.
- Clinical chemistry analyzer.
- Phosphate colorimetric assay kit.
- Calibrators and quality control materials.
3. Procedure:
- Sample Collection: Collect 3-5 mL of whole blood via venipuncture into an SST.
- Sample Processing:
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge the tube at 1000-1300 x g for 15 minutes to separate the serum.
- Carefully aspirate the serum into a clean, labeled microcentrifuge tube.
- Phosphate Measurement:
- Perform the assay according to the manufacturer's instructions for the specific clinical chemistry analyzer and phosphate assay kit. The principle typically involves the reaction of phosphate with a molybdate solution to form a colored complex, which is measured spectrophotometrically.
- Data Analysis:
- Record the serum phosphate concentration in mg/dL.
- Compare the result to the reference range and the established thresholds for management intervention.
4. Monitoring Schedule:
- Baseline: Prior to initiating FGFR inhibitor therapy.
- During Treatment: Weekly for the first month of treatment, then every 2-3 weeks, or as clinically indicated based on previous levels and interventions.[11]
Visualizations
Caption: FGF/FGFR signaling pathway in renal phosphate homeostasis.
Caption: Workflow for managing FGFR inhibitor-induced hyperphosphatemia.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 4. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Effect of different phosphate binders on fibroblast growth factor 23 levels in patients with chronic kidney disease: a systematic review and meta-analysis of randomized controlled trials - Zhao - Annals of Palliative Medicine [apm.amegroups.org]
- 11. page-meeting.org [page-meeting.org]
Cell line contamination affecting Fgfr-IN-11 assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Fgfr-IN-11 assay. A primary focus of this guide is to address issues arising from cell line contamination, a critical factor that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, covalent, and irreversible pan-FGFR inhibitor. It targets all four members of the Fibroblast Growth Factor Receptor family (FGFR1, FGFR2, FGFR3, and FGFR4) with high potency.[1] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the downstream signaling pathways that are often aberrantly activated in various cancers, thereby inhibiting tumor cell proliferation and growth.[2][3]
Q2: What are the most common causes of variability in this compound assay results?
A2: The most common causes of variability include:
-
Cell Line Contamination: Cross-contamination with another cell line or microbial contamination (especially mycoplasma) can dramatically alter cellular responses to the inhibitor.
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can affect signaling pathways and drug sensitivity.
-
Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, and procedural steps can lead to significant data scatter.
-
Reagent Quality: Degradation of this compound, ATP, or other critical reagents can impact assay performance.
Q3: Why is cell line authentication important for the this compound assay?
A3: Cell line authentication is crucial to ensure that the cells being used are indeed the intended model system. Misidentified or cross-contaminated cell lines can lead to misleading results, as different cell lines exhibit varying levels of FGFR expression and activation, and therefore, different sensitivities to this compound.[4][5] The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling.[4][5]
Q4: How can mycoplasma contamination affect my this compound assay?
A4: Mycoplasma are common and often undetected contaminants in cell cultures that can significantly alter experimental results.[6][7] They can modulate host cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are downstream of FGFR.[1][2][3] This interference can lead to inaccurate IC50 values and misinterpretation of this compound's efficacy. Mycoplasma can also deplete nutrients in the culture medium, affecting cell health and proliferation.[6]
Troubleshooting Guide
Issue 1: Unexpectedly High or Low IC50 Value for this compound
| Possible Cause | Recommended Action |
| Cell Line Cross-Contamination | Authenticate your cell line using STR profiling. Compare the STR profile to a reference database to confirm the identity of your cell line.[4][5][8][9] |
| Mycoplasma Contamination | Test your cell culture for mycoplasma using a PCR-based detection kit.[10][11][12][13][14] If positive, discard the contaminated culture and start with a fresh, authenticated stock. |
| Incorrect Cell Line Used | Verify that the cell line you are using has a known dependency on FGFR signaling for proliferation. |
| This compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding in each well. |
| Edge Effects in Assay Plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[15] |
| Incomplete Reagent Mixing | Gently mix all reagents thoroughly before adding them to the assay plate. |
| Presence of Mycoplasma | Mycoplasma can cause non-uniform effects on cell health across a plate. Test for mycoplasma contamination.[6] |
Issue 3: No Dose-Dependent Response to this compound
| Possible Cause | Recommended Action |
| Cell Line Insensitive to FGFR Inhibition | Confirm that your cell line's proliferation is driven by FGFR signaling. This can be done by checking the literature or by assessing the phosphorylation status of FGFR and its downstream targets (e.g., ERK, Akt) upon FGF stimulation and this compound treatment.[16] |
| Inactive this compound | Test the activity of your this compound stock on a known sensitive cell line as a positive control. |
| Assay Window Too Narrow | Optimize the assay conditions, such as cell seeding density and incubation time, to ensure a sufficient signal-to-background ratio. |
| HeLa Cell Contamination | HeLa cells are a common and aggressive contaminant.[17] Their growth is not typically FGFR-dependent, which could mask the effect of this compound. Authenticate your cell line with STR profiling. |
Data Presentation: Impact of Contamination on this compound IC50 Values
The following table provides an illustrative example of how cell line contamination can affect the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical FGFR-dependent cell line.
| Cell Line Condition | This compound IC50 (nM) | Interpretation |
| Authenticated, Mycoplasma-Negative | 10 | Expected potency in a sensitive cell line. |
| 10% HeLa Contamination | 50 | The presence of rapidly proliferating, FGFR-independent HeLa cells masks the inhibitor's effect on the target cells, leading to a higher apparent IC50. |
| 50% HeLa Contamination | >1000 | The majority of cells are now the contaminant, showing little to no response to the FGFR inhibitor. |
| Mycoplasma-Positive | 80 | Mycoplasma-induced alterations in downstream signaling pathways (e.g., MAPK activation) can confer resistance to FGFR inhibition, resulting in an increased IC50.[2] |
Note: The IC50 values presented are for illustrative purposes to demonstrate the potential impact of contamination and may not reflect actual experimental results.
Experimental Protocols
Cell Line Authentication: Short Tandem Repeat (STR) Profiling
This protocol provides a general workflow for STR profiling. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.[4][5]
-
DNA Isolation:
-
Harvest cells in their exponential growth phase.
-
Isolate genomic DNA using a commercially available kit, following the manufacturer's protocol. Ensure the DNA is of high purity and concentration.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a multiplex primer mix that targets at least eight core STR loci plus amelogenin for sex determination.[5][9]
-
Add the isolated genomic DNA to the master mix.
-
Perform PCR using a thermal cycler with the appropriate amplification program as specified by the STR kit manufacturer.
-
-
Fragment Analysis:
-
The amplified and fluorescently labeled STR fragments are separated by size using capillary electrophoresis.
-
The raw data is collected and analyzed using specialized software.
-
-
Data Interpretation:
-
The software converts the fragment sizes into the number of repeats for each STR allele.
-
The resulting STR profile is compared to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is generally required for authentication.
-
Mycoplasma Detection by PCR
This is a generalized protocol for PCR-based mycoplasma detection. Commercial kits are widely available and provide optimized reagents and controls.[10][11][12][13][14]
-
Sample Preparation:
-
Culture cells to 80-90% confluency. It is recommended to culture cells without antibiotics for at least 48-72 hours prior to testing.[11][13]
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells or debris.
-
Transfer the supernatant to a new tube and heat at 95°C for 5-10 minutes to lyse any mycoplasma present and release their DNA.[13]
-
-
PCR Reaction Setup:
-
On ice, prepare a PCR master mix containing a PCR master mix (with Taq polymerase, dNTPs, and buffer), a mycoplasma-specific primer mix, and nuclease-free water.
-
Add 1-2 µL of the heat-treated supernatant to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in separate reactions.
-
-
PCR Amplification:
-
Gel Electrophoresis:
-
Analyze the PCR products by agarose gel electrophoresis (typically a 1.5-2% gel).
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or a safer alternative).
-
-
Result Interpretation:
-
A band of the expected size (typically 200-500 bp, depending on the primers) in the sample lane indicates mycoplasma contamination. The positive control should show a band of the same size, while the negative control should be clean. Some kits include an internal control to verify the PCR reaction was successful.[10]
-
Visualizations
Caption: FGFR Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for Cell Line Contamination.
Caption: Logical Relationship of Contamination and Assay Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iclac.org [iclac.org]
- 9. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 10. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 11. abcam.com [abcam.com]
- 12. portals.broadinstitute.org [portals.broadinstitute.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Mycoplasma Testing Protocol [protocols.io]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. journals.plos.org [journals.plos.org]
Technical Support Center: Fgfr-IN-11 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving the covalent pan-FGFR inhibitor, Fgfr-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound I-5) is an orally active, irreversible (covalent) pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It targets a cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of receptor signaling. It has shown potent inhibitory activity against all four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) with IC50 values in the nanomolar range.[1][2]
Q2: What are the common sources of variability in this compound animal studies?
A2: Variability in animal studies with this compound can arise from several factors, including:
-
Formulation and Administration: Inconsistent preparation of the dosing solution can lead to variable drug exposure.
-
Animal Handling: Stress from handling and gavage technique can impact physiological responses.
-
Pharmacokinetics: Differences in absorption and metabolism between individual animals.
-
Tumor Model: Heterogeneity in tumor establishment and growth rate in xenograft models.
-
Pharmacodynamic Assessment: Variability in sample collection and processing for biomarker analysis.
Q3: What is a recommended starting dose and schedule for this compound in mouse xenograft models?
A3: A reported effective dose in female nude mice bearing Huh-7 or NCI-H1581 xenografts is 60 mg/kg, administered orally (p.o.) once daily (QD) for 21 days.[2] This regimen has been shown to significantly inhibit tumor growth without causing a significant loss in body weight.[2]
Q4: How can I assess if this compound is hitting its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation of downstream signaling proteins in the FGFR pathway. Key pharmacodynamic (PD) biomarkers include phosphorylated FRS2 (pFRS2) and phosphorylated ERK (pERK). Tumor or surrogate tissue samples can be collected at various time points after dosing to analyze the levels of these phosphoproteins by methods such as Western blot or immunohistochemistry (IHC).
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Ensure a standardized and reproducible formulation protocol is followed. See the detailed Experimental Protocol for this compound Oral Formulation below. Prepare fresh formulations regularly and assess for any precipitation. |
| Variable Drug Administration | Standardize the oral gavage technique across all personnel. Ensure accurate dosing volume based on the most recent body weight. Minimize stress to the animals during dosing. |
| Heterogeneous Tumor Implantation | Use a consistent number of viable tumor cells for implantation. Ensure the injection site and technique are uniform for all animals. Monitor tumor growth and randomize animals into treatment groups when tumors reach a predefined size. |
| Suboptimal Dosing Regimen | If efficacy is low, consider optimizing the dose and schedule. However, be mindful of potential toxicity at higher doses. |
Issue 2: Unexpected Toxicity or Weight Loss
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound has been shown to be highly selective, but off-target effects are always a possibility with kinase inhibitors.[3] Monitor animals for clinical signs of toxicity. Consider reducing the dose or dosing frequency. |
| Formulation Vehicle Toxicity | Ensure the vehicle composition is well-tolerated. For example, high concentrations of DMSO can be toxic. Include a vehicle-only control group to assess the effects of the formulation itself. |
| On-Target Toxicity | Inhibition of FGFR signaling can lead to on-target toxicities such as hyperphosphatemia. Monitor relevant serum chemistry parameters if on-target toxicity is suspected. |
| Animal Health Status | Ensure all animals are healthy and free of underlying infections before starting the study. |
Issue 3: Inconsistent Pharmacodynamic (PD) Biomarker Results
| Potential Cause | Troubleshooting Step |
| Variable Sample Collection and Processing | Standardize the time of tissue collection relative to the last dose. Immediately snap-freeze tissues in liquid nitrogen or place them in a stabilizing solution to preserve phosphoproteins. |
| Suboptimal Western Blot/IHC Protocol | Optimize antibody concentrations and incubation times. Use appropriate positive and negative controls. Ensure equal protein loading for Western blots. See the Experimental Protocol for pERK Western Blot Analysis below. |
| Timing of PD Assessment | The phosphorylation of downstream targets can be transient. Conduct a time-course experiment to determine the optimal time point for assessing target inhibition after this compound administration. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.9[2] |
| FGFR2 | 3.1[2] |
| FGFR3 | 16[2] |
| FGFR4 | 1.8[2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dose and Schedule | Outcome |
| Huh-7 (female nude mice) | 60 mg/kg, p.o., QD for 21 days | Significant tumor growth inhibition.[2] |
| NCI-H1581 (female nude mice) | 60 mg/kg, p.o., QD for 21 days | 88.2% tumor growth inhibition with no significant change in body weight.[2] |
Experimental Protocols
Experimental Protocol for this compound Oral Formulation
This protocol is a general guideline for formulating a poorly soluble compound for oral gavage in mice and should be optimized for this compound based on laboratory-specific data.
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Add the 5% DMSO component of the vehicle to the powder and vortex until fully dissolved.
-
Sequentially add the PEG300, Tween 80, and sterile water, vortexing thoroughly after each addition to ensure a homogenous suspension.
-
-
Final Concentration: Adjust the final volume with sterile water to achieve the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose at a 10 mL/kg dosing volume).
-
Storage and Handling: Prepare the formulation fresh daily. Store at room temperature and protect from light. Before each use, vortex the suspension to ensure uniformity.
Experimental Protocol for pERK Western Blot Analysis of Tumor Tissue
-
Tissue Homogenization:
-
Excise tumors from treated and control animals at the designated time point and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge the homogenates to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (pERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the pERK signal.
-
Normalize the pERK signal to total ERK or a housekeeping protein like GAPDH or β-actin.
-
Mandatory Visualizations
Caption: this compound covalently inhibits FGFR, blocking downstream signaling.
Caption: Workflow for an in vivo efficacy study with this compound.
Caption: Decision tree for troubleshooting high variability in efficacy.
References
Validation & Comparative
A Comparative Guide to Covalent FGFR Inhibitors: Fgfr-IN-11, PRN1371, and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of covalent Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a focus on PRN1371 and other notable covalent inhibitors such as Futibatinib, FIIN-2, and FIIN-3. While the specific compound "Fgfr-IN-11" did not yield distinct data in our search, the following analysis of prominent covalent FGFR inhibitors will serve as a valuable resource for researchers in the field.
Introduction to Covalent FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for therapeutic intervention.[2] Covalent inhibitors offer a distinct advantage by forming an irreversible bond with the target protein, leading to prolonged target engagement and potentially increased efficacy.[2]
Comparative Analysis of Covalent FGFR Inhibitors
This section provides a head-to-head comparison of key covalent FGFR inhibitors based on their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Activity (IC50) of Covalent FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Other Notable Targets (nM) |
| PRN1371 | 0.6[3][4][5] | 1.3[3][4][5] | 4.1[3][4][5] | 19.3[3][4][5] | CSF1R (8.1)[3][4][5] |
| Futibatinib (TAS-120) | 1.4[6] | 1.4[6] | 1.6[7] | 3.7[6] | - |
| FIIN-2 | 3.1[8] | 4.3[8] | 27[8] | 45[8] | EGFR (204)[8] |
| FIIN-3 | 13.1[9] | 21[9] | 31.4[9] | 35.3[9] | EGFR (covalent)[10] |
Table 2: Cellular Activity of Covalent FGFR Inhibitors
| Inhibitor | Cell Line | IC50 / EC50 (nM) |
| PRN1371 | SNU-16 (FGFR2 amplified) | 2.6[4][5] |
| Futibatinib (TAS-120) | SNU-16 (FGFR2 amplified) | Potent inhibition (specific IC50 not provided)[6] |
| FIIN-2 | Ba/F3 (FGFR2 V564M mutant) | 58[10] |
| FIIN-3 | Ba/F3 (FGFR2 V564M mutant) | 64[10] |
Signaling Pathways and Experimental Workflows
Visualizing the FGFR signaling cascade and the experimental procedures used to evaluate inhibitors is crucial for a comprehensive understanding.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay Protocol)
This protocol is adapted from commercially available kits for measuring kinase activity.
-
Reagent Preparation:
-
Dilute the FGFR enzyme, substrate (e.g., poly(Glu,Tyr)), ATP, and test inhibitors to their desired concentrations in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test inhibitor or vehicle (DMSO).
-
Add 2 µl of the diluted FGFR enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Cell Viability Assay (MTT Assay Protocol)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., SNU-16) in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the FGFR inhibitor. Include a vehicle-only control.
-
Incubate for a predetermined period (e.g., 72 hours).[13]
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[14]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
In Vivo Xenograft Model Protocol
This protocol outlines a general procedure for evaluating the in vivo efficacy of FGFR inhibitors.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., SNU-16) into the flank of immunodeficient mice (e.g., nude mice).[15]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the FGFR inhibitor (e.g., via oral gavage) or vehicle to the respective groups at a predetermined dose and schedule.[15]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.[16]
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream signaling inhibition.[16]
-
Conclusion
The landscape of covalent FGFR inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity. While "this compound" remains an uncharacterized entity in the public domain, the detailed analysis of PRN1371, Futibatinib, FIIN-2, and FIIN-3 provides a strong foundation for comparative studies. The provided experimental protocols offer a starting point for researchers to design and execute their own investigations into the efficacy of novel FGFR inhibitors. As the field progresses, the development of inhibitors that can overcome resistance mechanisms will be a critical area of focus.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PRN1371 | FGFR | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy of Fgfr-IN-11 and Erdafitinib: A Guide for Researchers
This guide provides a detailed comparison of the preclinical efficacy of two prominent fibroblast growth factor receptor (FGFR) inhibitors: Fgfr-IN-11 and erdafitinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments.
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, making FGFRs an attractive target for therapeutic intervention.[2][3] this compound is a covalent inhibitor, while erdafitinib is a reversible ATP-competitive inhibitor of the FGFR family. This guide explores their comparative efficacy based on available preclinical data.
Mechanism of Action
Both this compound and erdafitinib are potent pan-FGFR inhibitors, targeting FGFR1, FGFR2, FGFR3, and FGFR4. They exert their anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways.[2][4][5] This blockade disrupts key cellular processes that contribute to tumor growth and survival, including the RAS-MAPK and PI3K-AKT pathways.[5]
A key distinction in their mechanism lies in their binding nature. This compound is a covalent inhibitor, forming an irreversible bond with a cysteine residue within the ATP-binding site of the FGFRs.[6][7][8] This covalent binding can lead to a prolonged duration of action, even after the drug has been cleared from circulation.[6] In contrast, erdafitinib is a reversible inhibitor, meaning it binds and unbinds from the receptor.[4][6]
Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition by this compound and erdafitinib.
Caption: FGFR signaling pathway and points of inhibition.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and erdafitinib based on available preclinical studies.
Table 1: In Vitro FGFR Kinase Inhibition
| Inhibitor | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| This compound | 9.9[9] | 3.1[9] | 16[9] | 1.8[9] |
| Erdafitinib | 1.2[10][11][12] | 2.5[10][11][12] | 3.0[10][11][12] | 5.7[10][11][12] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) |
| This compound | NCI-H1581 | Lung Cancer | - | <2[9] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | <2[9] | |
| Huh-7 | Liver Cancer | - | 15.63[9] | |
| Hep3B | Liver Cancer | - | 52.6[9] | |
| Erdafitinib | KATO III | Gastric Cancer | FGFR2 Amplification | - |
| RT-112 | Bladder Cancer | FGFR3 Fusion | - | |
| A-204 | Rhabdomyosarcoma | - | - | |
| RT-4 | Bladder Cancer | FGFR3 Mutation | - | |
| DMS-114 | Small Cell Lung Cancer | - | - | |
| A-427 | Lung Cancer | - | - | |
| MDA-MB-453 | Breast Cancer | - | - | |
| UPFL1 | Bladder Cancer | FGFR3 S249C | 15[13] | |
| UPFL3 | Bladder Cancer | FGFR3 S249C | 19[13] |
Note: Specific IC₅₀ values for all cell lines treated with erdafitinib were not consistently available in the searched literature, though it was shown to inhibit their proliferation.
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| This compound | Huh-7 | Liver Cancer | 60 mg/kg, p.o., QD for 21 days | 88.2%[9] |
| NCI-H1581 | Lung Cancer | 60 mg/kg, p.o., QD for 21 days | 67%[9] | |
| Erdafitinib | SNU-16 | Gastric Cancer | 3, 10, or 30 mg/kg, p.o. | Dose-dependent antitumor activity[10] |
| A549 | Lung Adenocarcinoma | 10 mg/kg/day, i.p. for 21 days | Significant tumor growth inhibition[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinases
-
Test inhibitors (this compound, erdafitinib) dissolved in DMSO
-
Kinase assay buffer (40 mM Tris-HCl, pH 7.5-8.0, 20 mM MgCl₂, 20 mM NaCl, 0.1 mg/mL BSA, 1 mM TCEP, 4% DMSO)
-
ATP
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the specific FGFR kinase (e.g., 0.1 µM) to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines with known FGFR alterations
-
Complete cell culture medium
-
Test inhibitors (this compound, erdafitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for FGFR Phosphorylation
This technique is used to detect the phosphorylation status of FGFR, a direct indicator of its activation.
Materials:
-
Cancer cell lines
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated FGFR (e.g., anti-pFGFR Tyr653/654) and total FGFR
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Culture cancer cells and treat them with the test inhibitors for a specified time.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FGFR to normalize for protein loading.[13][14][15]
In Vivo Urothelial Carcinoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Urothelial carcinoma cell line (e.g., RT-112)
-
Test inhibitors formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of urothelial carcinoma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitors or vehicle control to the mice according to the specified dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[9][11][16][17]
Conclusion
Both this compound and erdafitinib demonstrate potent pan-FGFR inhibitory activity and significant anti-tumor efficacy in preclinical models. Erdafitinib, a reversible inhibitor, has shown slightly lower IC₅₀ values against FGFR1, 2, and 3 in biochemical assays, while this compound, a covalent inhibitor, exhibits a stronger inhibition of FGFR4. The covalent nature of this compound may offer a more sustained target inhibition in vivo. Head-to-head comparative studies are necessary to definitively determine the superior efficacy of one inhibitor over the other. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of these FGFR inhibitors.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent targeting of fibroblast growth factor receptor inhibits metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived Orthotopic Xenograft Models for Human Urothelial Cell Carcinoma and Colorectal Cancer Tumor Growth and Spontaneous Metastasis [jove.com]
- 10. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fgfr-IN-11 Target Inhibition in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fgfr-IN-11, a novel covalent pan-FGFR inhibitor, with other established FGFR inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction to FGFR Signaling and Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway through genetic alterations such as mutations, amplifications, or fusions is a known driver in various cancers.[2] This makes FGFRs attractive targets for therapeutic intervention.
FGFR inhibitors are broadly classified based on their mechanism of action, which includes small-molecule tyrosine kinase inhibitors (TKIs), monoclonal antibodies, and FGF ligand traps.[3] This guide focuses on small-molecule TKIs, which act by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby inhibiting its downstream signaling. This compound is a recently developed irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs.[4]
Comparative Analysis of FGFR Inhibitors
To objectively assess the performance of this compound, its biochemical potency and cellular activity are compared against three well-characterized FGFR inhibitors: PD173074, AZD4547, and Fisogatinib (BLU-554).
Biochemical Potency (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the biochemical IC50 values of the selected FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Selectivity |
| This compound | 9.9[5] | 3.1[5] | 16[5] | 1.8[5] | Pan-FGFR (covalent) |
| PD173074 | 21.5 | - | 5 | - | FGFR1/3 selective |
| AZD4547 | 0.2[4] | 2.5[4] | 1.8[4] | 165[6] | Pan-FGFR (FGFR1/2/3 selective) |
| Fisogatinib (BLU-554) | 624[1] | >1000 | >1000 | 5[1] | FGFR4 selective (covalent) |
Cellular Activity: Anti-proliferative Effects (IC50, nM)
The anti-proliferative activity of these inhibitors was assessed in various cancer cell lines with known FGFR alterations. This provides a more physiologically relevant measure of their efficacy.
| Inhibitor | Huh-7 (Hepatocellular Carcinoma) | Hep3B (Hepatocellular Carcinoma) | NCI-H1581 (Lung Cancer) | SNU16 (Gastric Carcinoma) |
| This compound | 15.63[5] | 52.6[5] | <2[5] | <2[5] |
| PD173074 | Not Available | Not Available | Not Available | Not Available |
| AZD4547 | Not Available | Not Available | Not Available | Potent Inhibition |
| Fisogatinib (BLU-554) | Potent Inhibition | Potent Inhibition | Not Available | Not Available |
Note: "Potent Inhibition" indicates that the compound has been reported to be active in the low nanomolar range in these or similar cell lines, though specific IC50 values may vary between studies.
Experimental Protocols
To validate the on-target activity of an FGFR inhibitor like this compound, two key experiments are typically performed: a Western blot to assess the inhibition of FGFR phosphorylation and downstream signaling, and a cell viability assay to measure the impact on cell proliferation.
Western Blot for FGFR Phosphorylation
Objective: To qualitatively or semi-quantitatively measure the inhibition of ligand-induced FGFR autophosphorylation and the phosphorylation of downstream signaling proteins like ERK1/2.
Protocol:
-
Cell Culture and Starvation: Plate cells (e.g., SNU16 or Huh-7) in complete growth medium. Once the cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the FGFR inhibitor (e.g., this compound at 0, 1, 10, 100 nM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15-30 minutes to induce FGFR phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FGFR (e.g., p-FGFR Tyr653/654), total FGFR, phospho-ERK1/2 (p-ERK1/2 Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative IC50 value of the FGFR inhibitor in a cancer cell line.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (e.g., this compound from 0.1 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
FGFR Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical FGFR signaling cascade and the points of intervention for tyrosine kinase inhibitors.
Caption: FGFR signaling pathway and inhibitor mechanism.
Experimental Workflow for Validating this compound
The logical flow for validating a novel FGFR inhibitor in a cellular context is depicted below.
Caption: Experimental workflow for FGFR inhibitor validation.
Conclusion
This compound demonstrates potent, pan-FGFR inhibitory activity at both the biochemical and cellular levels. Its covalent mechanism of action may offer advantages in terms of durability of target engagement. The provided data and protocols offer a framework for researchers to independently validate the efficacy of this compound and compare its performance with other commercially available FGFR inhibitors in relevant cellular models. This guide serves as a starting point for further investigation into the therapeutic potential of this novel compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD4547 | FGFR Inhibitor | Anticancer | TargetMol [targetmol.com]
- 4. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD4547 - tcsc0971 - Taiclone [taiclone.com]
A Head-to-Head In Vitro Comparison of Pan-FGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of four prominent pan-FGFR inhibitors: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib. This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes critical biological and experimental workflows.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers.[2] Pan-FGFR inhibitors, designed to target multiple FGFR isoforms, have emerged as a promising therapeutic strategy.[3] This guide focuses on the in-vitro characteristics of four FDA-approved or clinically advanced pan-FGFR inhibitors to aid in the selection and evaluation of these compounds in a research setting.
Comparative Efficacy of Pan-FGFR Inhibitors
The in-vitro potency of pan-FGFR inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in biochemical kinase assays and their effect on the proliferation of cancer cell lines with known FGFR alterations. The following table summarizes the reported IC50 values for Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib against the four FGFR isoforms. It is important to note that direct comparisons are most valuable when conducted within the same study under identical experimental conditions.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Key Characteristics |
| Erdafitinib | 1.2[4] | 2.5 | 4.6 | 5.7[5] | Potent, orally active pan-FGFR inhibitor.[2] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30[5] | Highly selective for FGFR1-3 over FGFR4.[6] |
| Infigratinib | 1.1 | 1.0 | 1.5 | 60 | Selective for FGFR1-3. |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | Irreversible inhibitor, binding covalently to a conserved cysteine in the P-loop of the FGFR kinase domain.[7][8] |
Note: IC50 values can vary between different studies due to variations in assay conditions (e.g., ATP concentration, enzyme and substrate sources). The data presented here is a synthesis from multiple sources to provide a comparative overview.
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' action and the methods used for their evaluation, the following diagrams illustrate the FGFR signaling cascade and a typical in-vitro experimental workflow.
Caption: Simplified FGFR signaling pathway.
Caption: In-vitro comparison workflow.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate and reproducible comparison of inhibitor performance. Below are representative protocols for a biochemical kinase assay and a cell-based proliferation assay.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][9]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Pan-FGFR inhibitors (Erdafitinib, Pemigatinib, Infigratinib, Futibatinib)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the pan-FGFR inhibitors in the kinase reaction buffer.
-
Prepare a solution containing the FGFR enzyme and substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for each FGFR isoform.
-
-
Kinase Reaction:
-
Add the inhibitor dilutions to the wells of the assay plate.
-
Add the enzyme/substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 values using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
Cell-Based Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation)
-
Complete cell culture medium
-
Pan-FGFR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the pan-FGFR inhibitors in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Plot the absorbance against the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 values.
-
Conclusion
The in-vitro comparison of pan-FGFR inhibitors provides valuable insights into their relative potency and selectivity, which are critical for guiding further preclinical and clinical development. Futibatinib's irreversible binding mechanism offers a potential advantage in overcoming certain resistance mutations that can affect reversible inhibitors like Erdafitinib, Pemigatinib, and Infigratinib.[7][8] However, the choice of inhibitor for a specific research application will depend on the particular FGFR alterations being targeted and the desired selectivity profile. The experimental protocols detailed in this guide provide a framework for conducting robust and reproducible in-vitro comparisons to inform these decisions.
References
- 1. A comprehensive overview of selective and novel fibroblast growth factor receptor inhibitors as a potential anticancer modality [hrcak.srce.hr]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Fgfr-IN-11 Demonstrates Potent and Selective Efficacy in FGFR-Mutant Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that Fgfr-IN-11, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrates significantly greater efficacy in cancer models harboring FGFR gene alterations compared to their wild-type counterparts. This heightened sensitivity in FGFR-mutant models underscores the targeted nature of this compound and its potential as a precision medicine for cancers driven by aberrant FGFR signaling.
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors. This compound is designed to specifically target these altered receptors, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.
Superior In Vitro Efficacy in FGFR-Altered Cell Lines
In vitro studies consistently show that cancer cell lines with FGFR amplifications or mutations are markedly more sensitive to treatment with FGFR inhibitors. For instance, lung cancer cell lines with FGFR1 amplification and endometrial and gastric cancer cell lines with FGFR2 amplification or mutations exhibit significantly lower IC50 values—the concentration of a drug that inhibits a biological process by 50%—when treated with selective FGFR inhibitors, as compared to cell lines with wild-type FGFR.[1] This indicates that a lower concentration of the drug is needed to inhibit the growth of cancer cells with these specific genetic alterations.
One study highlighted that lung cancer cell lines with FGFR1 amplification were more sensitive to the FGFR inhibitor lucitanib (IC50 values ranging from 0.045 to 3.16 μM) than cell lines with wild-type FGFR1 (IC50 values ranging from 3 to 23 μM).[1] This demonstrates a clear therapeutic window for treating tumors with such genetic profiles.
Inhibition of Key Signaling Pathways
This compound exerts its anti-tumor effects by blocking the phosphorylation of FGFR and its downstream signaling components. Western blot analyses have shown that treatment with FGFR inhibitors leads to a significant reduction in the phosphorylation of key proteins in the MAPK and PI3K/AKT pathways, such as FRS2, ERK, and AKT, in FGFR-dependent cell lines.[1] These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition by this compound leads to a cytostatic effect on tumor cells.[1]
Potent In Vivo Anti-Tumor Activity in FGFR-Driven Xenograft Models
The enhanced efficacy of FGFR inhibitors in models with FGFR alterations is also observed in vivo. In mouse xenograft models of various cancers, including lung, gastric, and endometrial cancers, oral administration of FGFR inhibitors resulted in significant, dose-dependent tumor growth inhibition.[1][2] Notably, the anti-tumor effect was more pronounced in xenograft models derived from cell lines with FGFR1 amplification.[1] For example, in lung cancer xenografts, the tumor growth inhibition was greater in the FGFR1-amplified models compared to the non-amplified model at the same dose.[1] These in vivo studies confirm that targeting the FGFR pathway is a viable therapeutic strategy for tumors with these specific genetic alterations.
Comparison of In Vitro Efficacy of FGFR Inhibitors
The following table summarizes the in vitro efficacy of a selective FGFR inhibitor in various cancer cell lines, highlighting the differential sensitivity between FGFR-altered and wild-type models.
| Cell Line | Cancer Type | FGFR Status | IC50 (µM) |
| DMS114 | Lung Cancer | FGFR1 Amplified | 0.045 |
| H1581 | Lung Cancer | FGFR1 Amplified | 0.183 |
| H520 | Lung Cancer | FGFR1 Amplified | 3.16 |
| H1299 | Lung Cancer | FGFR1 Wild-Type | 3.0 |
| H460 | Lung Cancer | FGFR1 Wild-Type | 23.0 |
| AN3CA | Endometrial Cancer | FGFR2 Mutated | 0.23 |
| MFE296 | Endometrial Cancer | FGFR2 Wild-Type | >50 |
| SNU-16 | Gastric Cancer | FGFR2 Amplified | 0.104 |
| KATO-III | Gastric Cancer | FGFR2 Amplified | 0.22 |
| AGS | Gastric Cancer | FGFR2 Wild-Type | >50 |
Data presented is for the selective FGFR inhibitor Lucitanib and is representative of the general class of selective FGFR inhibitors.[1]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach for 48 hours.[1]
-
Drug Treatment: Cells are treated with a range of concentrations of the FGFR inhibitor (e.g., 0.01 to 50 μM) for 72 hours.[1]
-
MTS Reagent Addition: After the treatment period, a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the FGFR inhibitor for a specified time (e.g., 2 hours) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[3]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of FGFR, FRS2, ERK, and AKT.[1][3] Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cell lines (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[2]
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.[2]
-
Drug Administration: The FGFR inhibitor is administered orally once daily at various doses (e.g., 2.5, 5, 10, or 20 mg/kg).[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FGFR phosphorylation, blocking downstream MAPK and PI3K/AKT pathways.
Caption: Workflow for assessing this compound efficacy in vitro and in vivo.
References
- 1. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Chemotherapeutic Schedules Containing the pan-FGFR Inhibitor ARQ 087 are Safe and Show Antitumor Activity in Different Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Researcher's Guide to In Vivo Pharmacodynamic Biomarkers for FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vivo pharmacodynamic (PD) biomarkers for assessing the activity of Fibroblast Growth Factor Receptor (FGFR) inhibitors. As specific data for a compound designated "Fgfr-IN-11" is not publicly available, this guide focuses on established biomarkers and alternative FGFR inhibitors, offering a framework for the preclinical and clinical evaluation of novel agents targeting the FGFR pathway.
The development of targeted therapies against FGFR has shown promise in various cancers driven by FGFR aberrations.[1][2] A critical component of the development of these inhibitors is the use of robust pharmacodynamic biomarkers to confirm target engagement and pathway modulation in vivo. These biomarkers are essential for establishing dose-response relationships, optimizing dosing schedules, and providing early evidence of biological activity in preclinical models and clinical trials.
Comparative Analysis of In Vivo Pharmacodynamic Biomarkers
The primary mechanism of action of FGFR inhibitors is the blockade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][3][4] Consequently, the most informative pharmacodynamic biomarkers are molecules within these cascades. Below is a comparison of commonly used in vivo PD biomarkers for several well-characterized FGFR inhibitors.
| Biomarker | Type | Alternative FGFR Inhibitors | In Vivo Model(s) | Method of Detection | Key Findings |
| Phospho-ERK (p-ERK) | Protein (Phosphorylation) | AZD4547, Erdafitinib, Dovitinib, Infigratinib | Xenograft Models (Gastric, Bladder, Lung, Breast Cancer) | Immunohistochemistry (IHC), Western Blot | Dose-dependent reduction in p-ERK levels in tumor tissue, correlating with drug exposure and anti-tumor activity.[5][6] |
| Phospho-S6 (p-S6) | Protein (Phosphorylation) | Erdafitinib | Xenograft Models (Bladder Cancer) | Immunohistochemistry (IHC) | Inhibition of FGFR signaling leads to decreased phosphorylation of the ribosomal protein S6, a downstream effector of the PI3K/AKT/mTOR pathway. |
| DUSP6 | Transcript | AZD4547 | Xenograft Models (Gastric, Endometrial Cancer) | qRT-PCR, NanoString | Downregulation of DUSP6 mRNA, a negative feedback regulator of the MAPK pathway, serves as a sensitive and dynamic biomarker of FGFR inhibition.[5] |
| ETV5 | Transcript | AZD4547 | Xenograft Models (Gastric, Endometrial Cancer) | qRT-PCR, NanoString | Repression of ETV5 transcription, a downstream target of the RAS-MAPK pathway, is observed upon treatment with FGFR inhibitors.[5] |
| YPEL2 | Transcript | AZD4547 | Xenograft Models | qRT-PCR, NanoString | Modulation of YPEL2 expression has been identified as a biomarker of FGFR pathway inhibition.[5] |
| EGR1 | Transcript | AZD4547 | Xenograft Models (FGFR2-driven) | qRT-PCR, NanoString | Selective modulation of EGR1 in FGFR2-dependent models suggests its utility as a biomarker for specific FGFR isoforms.[5] |
| Serum Phosphate | Systemic | Erdafitinib | Clinical Studies | Clinical Chemistry Assays | Elevation of serum phosphate levels is a systemic biomarker of FGFR inhibition due to the role of FGFR in phosphate homeostasis.[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of FGFR inhibitors and the placement of key pharmacodynamic biomarkers, the following diagrams are provided.
References
- 1. oncotarget.com [oncotarget.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR signaling promotes the growth of triple-negative and basal-like breast cancer cell lines both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Sensitivity to Fgfr-IN-11 and Other FGFR Inhibitors
For researchers, scientists, and drug development professionals, identifying predictive biomarkers is crucial for the successful clinical application of targeted therapies. This guide provides a comprehensive comparison of Fgfr-IN-11, a covalent pan-FGFR inhibitor, with other selective FGFR inhibitors, focusing on predictive biomarkers for sensitivity and the experimental data supporting their use.
This document outlines the key molecular alterations that confer sensitivity to this compound and its counterparts, presents available preclinical data in a comparative format, and provides detailed methodologies for the essential experiments required to identify these biomarkers.
Predictive Biomarkers for FGFR Inhibitor Sensitivity
The efficacy of this compound and other inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) pathway is strongly correlated with the presence of specific genomic alterations in the FGFR genes. These alterations lead to ligand-independent activation of the receptor, promoting downstream signaling pathways that drive cell proliferation, survival, and migration. The primary predictive biomarkers for sensitivity to FGFR inhibitors are:
-
FGFR Gene Amplifications: An increased number of copies of an FGFR gene, most commonly FGFR1 and FGFR2, leads to overexpression of the receptor protein and constitutive activation of downstream signaling. High-level amplification, in particular, is a strong predictor of response.
-
FGFR Gene Fusions/Rearrangements: Chromosomal rearrangements that result in the fusion of an FGFR gene with a partner gene can lead to the expression of a chimeric protein with a constitutively active kinase domain. FGFR2 and FGFR3 fusions are frequently observed in various cancers and are key indicators of sensitivity to FGFR inhibition.
-
Activating Mutations in FGFR Genes: Specific point mutations in the extracellular, transmembrane, or kinase domains of FGFRs can cause ligand-independent receptor dimerization and activation.
Comparative Performance of FGFR Inhibitors
This compound is a covalent pan-FGFR inhibitor with activity against FGFR1, FGFR2, FGFR3, and FGFR4. Its performance, along with that of other notable FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib, is best assessed by examining their inhibitory activity in cancer cell lines harboring specific FGFR alterations.
| Inhibitor | Type | Target | IC50 (nM) vs. FGFR1 | IC50 (nM) vs. FGFR2 | IC50 (nM) vs. FGFR3 | IC50 (nM) vs. FGFR4 |
| This compound | Covalent, Pan-FGFR | FGFR1/2/3/4 | 9.9 | 3.1 | 16 | 1.8 |
| Erdafitinib | Reversible, Pan-FGFR | FGFR1/2/3/4 | 1.2 | 2.5 | 6.7 | 8.8 |
| Pemigatinib | Reversible, Selective | FGFR1/2/3 | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib | Reversible, Selective | FGFR1/2/3 | 1.1 | 0.9 | 1.0 | 60 |
Table 1: Kinase Inhibitory Activity of this compound and Other Selected FGFR Inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit the kinase activity by 50%.
| Cell Line | Cancer Type | Relevant FGFR Alteration | This compound IC50 (nM) | Erdafitinib IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | <2 | ~10-100 | ~10-100 | ~1-10 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | <2 | ~1-10 | ~1-10 | ~1-10 |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion (t(4;14)) | Not Available | ~10-100 | ~10-100 | ~10-100 |
| RT-112 | Bladder Cancer | FGFR3 Fusion | Not Available | ~10-100 | ~10-100 | ~10-100 |
| AN3 CA | Endometrial Cancer | FGFR2 Mutation | Not Available | ~1-10 | ~1-10 | ~1-10 |
| Huh-7 | Liver Cancer | FGFR Aberration | 15.63 | Not Available | Not Available | Not Available |
| Hep3B | Liver Cancer | FGFR Aberration | 52.6 | Not Available | Not Available | Not Available |
Table 2: Comparative Cell Viability (IC50) of FGFR Inhibitors in Cancer Cell Lines with Characterized FGFR Alterations. IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Data is compiled from various sources and "Not Available" indicates that the data was not found in the searched literature. The ranges for some inhibitors reflect variability across different studies.
Signaling Pathways and Experimental Workflows
The binding of FGF ligands to their receptors triggers a cascade of downstream signaling events crucial for cellular processes. Aberrant activation of these pathways is a hallmark of many cancers.
Figure 1: Simplified FGFR Signaling Pathway.
Identifying patients who are likely to respond to this compound or other FGFR inhibitors involves a systematic workflow of biomarker analysis.
Figure 2: Experimental Workflow for Biomarker Identification.
The logical relationship between the presence of a predictive biomarker and the expected sensitivity to an FGFR inhibitor is a key principle in patient stratification.
Figure 3: Biomarker Presence and Drug Sensitivity.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible identification of predictive biomarkers.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
96-well or 384-well opaque-walled plates
-
Cell culture medium
-
This compound and other FGFR inhibitors
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the FGFR inhibitors in cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for FGFR Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK, providing evidence of pathway inhibition.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with FGFR inhibitors at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation.
Fluorescence In Situ Hybridization (FISH) for FGFR Gene Amplification
FISH is used to visualize and quantify the copy number of a specific gene within a cell.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Pre-treatment reagents (deparaffinization, protease digestion)
-
FGFR gene-specific probe and a centromeric control probe, both fluorescently labeled
-
Hybridization buffer
-
Wash buffers
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced epitope retrieval.
-
Digest the tissue with a protease to allow probe penetration.
-
Apply the FISH probe mixture to the tissue section and cover with a coverslip.
-
Denature the DNA in both the probe and the tissue by heating.
-
Hybridize the probe to the target DNA sequence overnight in a humidified chamber.
-
Perform post-hybridization washes to remove unbound probe.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope.
-
Score a defined number of tumor cell nuclei for the number of fluorescent signals for the FGFR gene and the centromeric control.
-
Calculate the ratio of the FGFR gene to the centromere. A ratio above a predefined threshold (e.g., >2.0) is typically considered amplification.
Next-Generation Sequencing (NGS) for FGFR Alteration Detection
NGS allows for the comprehensive analysis of FGFR genes to identify mutations, fusions, and copy number variations (amplification).
Workflow Overview:
-
Library Preparation:
-
Extract DNA or RNA from the tumor sample (FFPE, fresh frozen, or ctDNA).
-
Fragment the nucleic acids.
-
For targeted sequencing, enrich for the FGFR genes and other relevant cancer genes using a capture-based or amplicon-based method.
-
Ligate adapters to the DNA/cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina).
-
-
Data Analysis (Bioinformatics Pipeline):
-
Primary Analysis: Base calling and generation of raw sequencing reads (FASTQ files).
-
Secondary Analysis:
-
Quality control of the raw reads.
-
Alignment of the reads to a human reference genome.
-
Variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the FGFR genes.
-
Structural variant analysis to detect gene fusions/rearrangements.
-
Copy number variation (CNV) analysis to identify gene amplifications.
-
-
Tertiary Analysis:
-
Annotation of the identified variants to determine their potential clinical significance.
-
Generation of a report detailing the detected FGFR alterations.
-
-
This guide provides a framework for identifying and validating predictive biomarkers for this compound and other FGFR inhibitors. The provided data and protocols are intended to support researchers in designing and executing experiments to further elucidate the role of these targeted therapies in cancer treatment.
A Head-to-Head Comparison: The Potent and Selective Fgfr-IN-11 Versus the Non-Selective TKI Dovitinib
In the landscape of targeted cancer therapy, precision is paramount. For researchers and drug developers focused on malignancies driven by aberrant Fibroblast Growth Factor Receptor (FGFR) signaling, the choice of inhibitory tool can significantly impact both preclinical outcomes and clinical potential. This guide provides a detailed comparison of Fgfr-IN-11, a covalent and selective FGFR inhibitor, and dovitinib, a non-selective tyrosine kinase inhibitor (TKI), offering insights into their respective biochemical profiles, cellular activities, and the experimental methodologies used for their evaluation.
Executive Summary
This compound emerges as a highly potent and selective tool for interrogating FGFR signaling, with nanomolar efficacy against all four FGFR isoforms. Its covalent mechanism of action suggests a potential for prolonged target engagement. In contrast, dovitinib, while also inhibiting FGFRs, exhibits a broader kinase inhibition profile, targeting multiple receptor tyrosine kinases including VEGFR and PDGFR. This lack of selectivity may lead to a wider range of biological effects and potential off-target toxicities, a critical consideration in both research and therapeutic contexts.[1][2][3]
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and dovitinib against a panel of kinases, providing a clear quantitative comparison of their activity and selectivity.
Table 1: Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) |
| FGFR1 | 9.9 |
| FGFR2 | 3.1 |
| FGFR3 | 16 |
| FGFR4 | 1.8 |
Data sourced from publicly available information.[4]
Table 2: Kinase Inhibitory Profile of Dovitinib
| Target | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
| CSF-1R | 36 |
Data sourced from publicly available information.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize and compare FGFR inhibitors.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding affinity of an inhibitor to a purified kinase.
-
Reagent Preparation : Prepare a 3X solution of the test inhibitor (this compound or dovitinib) in kinase buffer. Prepare a 3X mixture of Eu-labeled anti-tag antibody and the respective FGFR kinase. Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer.
-
Assay Procedure : In a 384-well plate, add 5 µL of the 3X inhibitor solution. Add 5 µL of the 3X kinase/antibody mixture. Add 5 µL of the 3X tracer solution.
-
Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition : Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths to determine the FRET ratio.
-
Data Analysis : The FRET ratio is used to calculate the percent inhibition, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.
-
Cell Seeding : Seed cancer cells (e.g., SNU-16, a cell line with FGFR2 amplification) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or dovitinib for 72 hours.
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8][9][10][11][12]
-
Formazan Solubilization : Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for FGFR Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the inhibitors.
-
Cell Lysis : Treat cells with this compound or dovitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total FGFR, phosphorylated FGFR (p-FGFR), and downstream signaling proteins such as p-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13][14][15][16]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 NCI-H1581 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, dovitinib).
-
Drug Administration : Administer the compounds orally (p.o.) or via intraperitoneal (i.p.) injection at predetermined doses and schedules (e.g., once daily).[17][18][19][20][21]
-
Monitoring : Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint : At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).[4][18]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the FGFR signaling pathway, the divergent selectivity profiles of the two inhibitors, and a typical experimental workflow.
Caption: Simplified FGFR signaling cascade.
Caption: this compound vs. Dovitinib selectivity.
Caption: Preclinical inhibitor evaluation workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
- 10. MTT Cell Viability Assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Fgfr-IN-11 and other FGFR TKIs in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs) presents a significant challenge in the development of effective cancer therapies. Understanding the cross-resistance profiles of new and existing inhibitors is paramount for designing next-generation drugs and optimizing treatment strategies. This guide provides a comparative analysis of Fgfr-IN-11, a covalent FGFR inhibitor, with other FGFR TKIs, focusing on their performance against both sensitive and resistant cancer cell models.
Performance Against Wild-Type and Resistant FGFR Variants
The efficacy of FGFR TKIs can be significantly compromised by the acquisition of resistance mutations, most notably at the "gatekeeper" residue within the ATP-binding pocket of the kinase domain. These mutations, such as V561M in FGFR1, V564F in FGFR2, and V555M in FGFR3, sterically hinder the binding of many non-covalent inhibitors.[1][2] this compound, being a covalent inhibitor, is designed to overcome such resistance mechanisms by forming an irreversible bond with a cysteine residue near the ATP-binding pocket.[3]
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other representative FGFR TKIs against various FGFR isoforms and in cancer cell lines, including those harboring resistance mutations.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of FGFR TKIs Against Wild-Type FGFR Isoforms
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Mechanism of Action |
| This compound | 9.9 | 3.1 | 16 | 1.8 | Covalent |
| Erdafitinib | 1.2 | 2.5 | 4.6 | - | Non-covalent |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | Non-covalent |
| AZD4547 | 0.2 | 2.5 | 1.9 | 158 | Non-covalent |
Data for this compound from MedChemExpress. Data for other TKIs are representative values from publicly available literature.
Table 2: Cell Viability (IC50, nM) of FGFR TKIs in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Primary FGFR Alteration | Resistance Mechanism | This compound | Erdafitinib | Pemigatinib | AZD4547 |
| NCI-H1581 | FGFR1 Amplification | Sensitive | <2 | - | - | - |
| SNU-16 | FGFR2 Amplification | Sensitive | <2 | - | - | - |
| Huh-7 | FGFR4 Overexpression | Sensitive | 15.63 | - | - | - |
| Hep3B | FGFR4 Overexpression | Sensitive | 52.6 | - | - | - |
| Ba/F3 FGFR1 V561M | FGFR1 Gatekeeper Mutation | Acquired Resistance | - | Resistant | Resistant | Retains some activity |
| Ba/F3 FGFR3 V555M | FGFR3 Gatekeeper Mutation | Acquired Resistance | - | Resistant | Resistant | Resistant |
| RT4-BGJ398R | FGFR3 Fusion | Bypass (ERBB3 Activation) | - | Cross-resistant | Cross-resistant | Cross-resistant |
| SW780-BGJ398R | FGFR3 Fusion | Bypass (ERBB3 Activation) | - | Cross-resistant | Cross-resistant | Cross-resistant |
Data for this compound from MedChemExpress. Data for other TKIs and resistant cell lines are compiled from multiple sources and represent general trends in cross-resistance.[1][4] A "-" indicates that specific data was not available in the reviewed sources.
Understanding the FGFR Signaling Pathway and Resistance Mechanisms
The FGFR signaling cascade plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[1] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways such as RAS-MAPK and PI3K-AKT.
Resistance to FGFR TKIs primarily arises from two mechanisms:
-
On-target resistance: Acquired mutations in the FGFR kinase domain, particularly gatekeeper mutations, prevent drug binding.
-
Bypass signaling: Activation of alternative signaling pathways, such as the EGFR/ERBB or MET pathways, circumvents the inhibition of FGFR.[1][4]
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Cell culture medium
-
FGFR TKIs (this compound, Erdafitinib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FGFR TKIs for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Immunoblotting (Western Blot)
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow for Cross-Resistance Studies
A systematic approach is required to evaluate the cross-resistance of novel FGFR inhibitors.
Conclusion
The landscape of FGFR-targeted therapies is continually evolving, with the development of covalent inhibitors like this compound offering a promising strategy to overcome acquired resistance. The data presented in this guide highlights the potential of this compound to inhibit the proliferation of cancer cells, including those with FGFR amplifications and overexpression. While direct comparative data in well-characterized resistant cell lines is still emerging, the covalent mechanism of action of this compound suggests it may be effective against certain gatekeeper mutations that confer resistance to non-covalent inhibitors. Further head-to-head studies are warranted to fully elucidate its cross-resistance profile and clinical potential. The provided experimental protocols and workflow offer a framework for conducting such crucial investigations.
References
- 1. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
Validating Fgfr-IN-11's Potency: A Comparative Guide to Downstream p-ERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fgfr-IN-11 and other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a specific focus on their efficacy in modulating the downstream signaling molecule, phosphorylated Extracellular Signal-Regulated Kinase (p-ERK). The objective is to offer a comprehensive resource, supported by experimental data, to aid in the evaluation and selection of FGFR inhibitors for research and development purposes.
Comparative Analysis of FGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) vs. FGFR Kinases | Effect on p-ERK Levels | Cell Lines Tested |
| This compound | FGFR1, FGFR2, FGFR3, FGFR4 (covalent) | FGFR1: 9.9, FGFR2: 3.1, FGFR3: 16, FGFR4: 1.8[1] | Data not publicly available | NCI-H1581, SNU16, Huh-7, Hep3B (antiproliferative activity)[1] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | FGFR1: 0.2, FGFR2: 2.5, FGFR3: 1.8 | Significant suppression[2][3] | SNU16, DMS114, MGHU3, TE8, HCE4[2][3] |
| CH5183284/Debio 1347 | Selective FGFR inhibitor | Not specified | Suppressed p-ERK in all sensitive cell lines[4][5][6] | NCI-H1581 and 13 other cancer cell lines[5] |
| PD173074 | FGFR1, FGFR3 | Not specified | Suppressed p-ERK[6] | FGFR inhibitor-sensitive cell lines[6] |
| LY2874455 | pan-FGFR | FGFR1: 2.8, FGFR2: 2.6, FGFR3: 6.4, FGFR4: 6.0 | Potent, dose-dependent inhibition | Mouse heart tissue[7][8] |
| DW14383 | pan-FGFR (irreversible) | FGFR1: <0.3, FGFR2: 1.1, FGFR3: <0.3, FGFR4: 0.5 | Substantially inhibited p-ERK | KG1, SNU16, UMUC14, Hep3B[9] |
Signaling Pathway and Experimental Workflow
To validate the effect of an FGFR inhibitor on downstream p-ERK levels, a standardized experimental workflow is crucial. The following diagrams illustrate the targeted signaling pathway and a typical experimental procedure.
Caption: The FGFR signaling cascade leading to ERK phosphorylation.
Caption: A typical experimental workflow for assessing p-ERK levels.
Experimental Protocols
Western Blot for p-ERK and Total ERK
This protocol provides a general framework for assessing the phosphorylation status of ERK in response to FGFR inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed a relevant cancer cell line with a known FGFR alteration (e.g., amplification, fusion, or mutation) in appropriate culture plates.
-
Allow cells to adhere and grow to a desired confluency (typically 70-80%).
-
Starve the cells in serum-free or low-serum media for a specified period (e.g., 12-24 hours) to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound or an alternative FGFR inhibitor for a predetermined time course (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK, typically targeting Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again extensively with TBST.
5. Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK. Alternatively, run parallel gels or cut the membrane if p-ERK and total ERK have different molecular weights.
-
Quantify the band intensities using densitometry software. The effect of the inhibitor is determined by calculating the ratio of p-ERK to total ERK for each treatment condition and comparing it to the vehicle control.
Conclusion
While direct experimental data for this compound's effect on p-ERK levels is not yet widely published, its potent, covalent inhibition of all four FGFR family members strongly suggests it will effectively suppress downstream signaling through the MAPK/ERK pathway. The comparative data presented for other well-characterized FGFR inhibitors demonstrate a consistent mechanism of action involving the reduction of p-ERK. The provided experimental workflow and protocol offer a robust framework for researchers to independently validate the efficacy of this compound and other inhibitors in their specific cellular models. Further studies are warranted to quantitatively assess the impact of this compound on p-ERK and other key signaling nodes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fibroblast growth factor-2–mediated FGFR/Erk signaling supports maintenance of cancer stem-like cells in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr-IN-11: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fgfr-IN-11's Performance in Traditional vs. Advanced Cell Culture Systems
The transition from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) spheroid models represents a significant leap forward in preclinical cancer research, offering a more physiologically relevant environment that better mimics the complexity of solid tumors. This guide provides a comprehensive comparison of the activity of this compound, a potent and covalent pan-FGFR inhibitor, in these two distinct in vitro systems. While direct comparative studies on this compound are not yet publicly available, this guide synthesizes known data on the inhibitor, established principles of 2D versus 3D drug response, and data from similar FGFR inhibitors to provide a predictive and informative overview.
This compound: Mechanism of Action and Target Profile
This compound is an orally active, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] It covalently binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.
Table 1: this compound Target Kinase Activity (IC50)
| Target | IC50 (nM) |
| FGFR1 | 9.9[1] |
| FGFR2 | 3.1[1] |
| FGFR3 | 16[1] |
| FGFR4 | 1.8[1] |
Data from in vitro biochemical assays.
The FGFR Signaling Pathway
The FGFR signaling cascade is a critical pathway in cellular processes, including proliferation, differentiation, and migration. Its aberrant activation is a known driver in various cancers. This compound exerts its therapeutic effect by blocking this pathway.
Caption: The FGFR signaling pathway and the inhibitory action of this compound.
Activity of this compound in 2D Cell Culture Models
In conventional 2D monolayer cultures, where cells grow on a flat plastic surface, this compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines with known FGFR alterations.
Table 2: Anti-proliferative Activity of this compound in 2D Cancer Cell Line Models
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | <2[1] |
| SNU-16 | Stomach Cancer | FGFR2 Amplification | <2[1] |
| Huh-7 | Liver Cancer | - | 15.63[1] |
| Hep3B | Liver Cancer | - | 52.6[1] |
Data from 72-hour cell viability assays.
These results highlight the potent, single-agent efficacy of this compound in a simplified in vitro setting.
Expected Activity of this compound in 3D Cell Culture Models: A Comparative Outlook
While specific data for this compound in 3D models is not yet available, extensive research comparing 2D and 3D cultures provides a strong basis for predicting its performance. 3D tumor spheroids more accurately replicate the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition. These factors typically contribute to increased drug resistance compared to 2D cultures.
Table 3: Predicted Comparison of this compound Activity in 2D vs. 3D Models
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture (Predicted) | Rationale for Difference |
| IC50 Value | Lower (nM range) | Higher | Limited drug penetration into the spheroid core, altered cell proliferation rates, and upregulation of resistance mechanisms in the more complex 3D environment. |
| Cell Proliferation | High, uniform inhibition | Heterogeneous inhibition, with cells in the spheroid core potentially being less affected. | Nutrient and drug gradients within the spheroid lead to differential effects on cell populations. |
| Apoptosis Induction | Readily induced | May be less pronounced, particularly in the spheroid core. | Hypoxic core and altered signaling can confer resistance to apoptosis. |
| Signaling Pathway Inhibition | Effective inhibition of p-FGFR, p-ERK, etc. | Potentially less complete inhibition in the inner layers of the spheroid. | Reduced drug concentration reaching the core cells. |
This predicted difference in efficacy underscores the importance of utilizing 3D models for a more accurate assessment of a drug candidate's potential in a clinical setting.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for assessing the activity of this compound in both 2D and 3D cell culture models.
2D Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
3D Spheroid Formation and Viability Assay (e.g., using Ultra-Low Attachment Plates)
-
Spheroid Formation: Seed cancer cells in an ultra-low attachment 96-well round-bottom plate at a density of 1,000-5,000 cells per well. Centrifuge the plate at low speed to facilitate cell aggregation. Incubate for 3-7 days to allow for spheroid formation.
-
Compound Treatment: Carefully add a serial dilution of this compound to the wells containing the spheroids.
-
Incubation: Incubate the spheroids with the compound for an extended period, typically 5-10 days, to allow for drug penetration and effect.
-
Viability Assessment: Use a 3D-compatible viability assay, such as CellTiter-Glo® 3D, which measures ATP levels. Add the reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: 2D vs. 3D Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of a drug candidate like this compound in 2D and 3D cell culture models.
Caption: Workflow for comparing this compound activity in 2D and 3D models.
Conclusion
This compound is a highly potent inhibitor of the FGFR signaling pathway with significant anti-proliferative effects in 2D cell culture models. Based on established principles in cancer drug discovery, it is anticipated that this compound will exhibit a higher IC50 value and potentially reduced efficacy in 3D spheroid models compared to 2D monolayers. This expected discrepancy highlights the critical role of 3D culture systems in providing a more stringent and predictive preclinical evaluation of targeted therapies. Future studies directly comparing the activity of this compound in these two systems are warranted to confirm these predictions and to better inform its clinical development. Researchers are encouraged to adopt 3D models to gain a more comprehensive understanding of drug efficacy and to bridge the gap between in vitro findings and clinical outcomes.
References
Fgfr-IN-11: An Emerging Covalent Inhibitor in the Landscape of FGFR-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. While Fgfr-IN-11, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), has shown potent activity against wild-type FGFRs, publicly available data directly comparing its efficacy in models resistant to other FGFR inhibitors remains limited. This guide provides a comprehensive overview of the known landscape of resistance to FGFR inhibitors and contextualizes the potential role of covalent inhibitors like this compound in overcoming these challenges.
Overcoming the Hurdle of Acquired Resistance to FGFR Inhibitors
Acquired resistance is a significant clinical challenge in cancer therapy. In the context of FGFR inhibitors, resistance primarily emerges through two mechanisms: the acquisition of secondary mutations in the FGFR kinase domain, particularly "gatekeeper" mutations, and the activation of bypass signaling pathways that circumvent the need for FGFR signaling.[1]
Covalent inhibitors, such as this compound, represent a promising strategy to combat resistance driven by gatekeeper mutations. By forming an irreversible bond with a cysteine residue near the ATP-binding pocket of the FGFR kinase, these inhibitors can maintain their inhibitory activity even when mutations alter the binding site for reversible inhibitors.
Key Mechanisms of Resistance to Reversible FGFR Inhibitors:
-
Gatekeeper Mutations: These mutations, such as V564F in FGFR2 and V555M in FGFR3, are located in the kinase's ATP-binding pocket.[2] They sterically hinder the binding of reversible inhibitors without necessarily abolishing the kinase's activity.[2]
-
Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival. This can involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or the activation of downstream signaling nodes such as the PI3K/AKT/mTOR and RAS/MAPK pathways.
Comparative Efficacy of Next-Generation FGFR Inhibitors in Resistant Models
While specific comparative data for this compound is not available in the public domain, studies on other covalent FGFR inhibitors provide valuable insights into their potential to overcome resistance.
Table 1: Inhibitory Activity (IC50, nM) of Covalent FGFR Inhibitors Against Wild-Type and Resistant FGFR Mutants
| Inhibitor | FGFR Wild-Type (IC50, nM) | FGFR Gatekeeper Mutant (e.g., V564F, V555M) (IC50, nM) |
| This compound | FGFR1: 9.9, FGFR2: 3.1, FGFR3: 16, FGFR4: 1.8 | Data not publicly available |
| Futibatinib (TAS-120) | Potent against wild-type FGFRs | Retains activity against certain gatekeeper mutations |
| KIN-3248 | Potent against FGFR1-3 | Active against a range of FGFR2 kinase domain mutations, including V565F |
| FIIN-2 / FIIN-3 | Potent against wild-type FGFRs | Designed to overcome gatekeeper mutations |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. This table provides a general overview based on available literature.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of FGFR inhibitors in resistant models.
Cell Viability Assay in Resistant Cell Lines
-
Cell Culture: Culture cancer cell lines with known FGFR alterations and acquired resistance to a specific FGFR inhibitor (e.g., cell lines harboring a V564F mutation).
-
Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound and a comparator inhibitor for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor in the resistant cell line.
In Vivo Xenograft Model of Acquired Resistance
-
Tumor Implantation: Implant human cancer cells with known FGFR alterations into immunocompromised mice.
-
Initial Treatment: Treat the mice with a first-generation FGFR inhibitor until tumors develop resistance and resume growth.
-
Secondary Treatment: Randomize mice into treatment groups to receive vehicle control, the initial FGFR inhibitor, or this compound.
-
Tumor Monitoring: Measure tumor volume and mouse body weight regularly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess the inhibition of FGFR signaling (e.g., by measuring phosphorylated FGFR levels via Western blot or immunohistochemistry).
Visualizing Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanisms of resistance to FGFR inhibitors and the action of covalent inhibitors.
Caption: Workflow for evaluating the efficacy of this compound in a resistant xenograft model.
Conclusion
While direct comparative efficacy data for this compound in resistant models is not yet widely available, its nature as a covalent inhibitor positions it as a potentially effective agent against cancers that have developed resistance to reversible FGFR inhibitors through mechanisms like gatekeeper mutations. Further preclinical and clinical studies are necessary to fully elucidate its profile and confirm its utility in overcoming acquired resistance. The experimental frameworks and understanding of resistance mechanisms outlined in this guide provide a solid foundation for researchers to evaluate this compound and other next-generation FGFR inhibitors.
References
Fgfr-IN-11 vs. BGJ398: A Comparative Analysis of Two Potent FGFR Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of Fgfr-IN-11 and BGJ398, two prominent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
The aberrant activation of the FGFR signaling cascade is a known driver in various human cancers, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of two potent pan-FGFR inhibitors: this compound, a novel irreversible inhibitor, and BGJ398 (infigratinib), a well-characterized ATP-competitive inhibitor that has undergone extensive clinical evaluation.
At a Glance: Key Biochemical and Cellular Activities
| Parameter | This compound | BGJ398 (Infigratinib) |
| Mechanism of Action | Irreversible (Covalent) | Reversible (ATP-competitive) |
| FGFR1 IC50 | 9.9 nM[1] | 0.9 nM[2] |
| FGFR2 IC50 | 3.1 nM[1] | 1.4 nM[2] |
| FGFR3 IC50 | 16 nM[1] | 1.0 nM[2] |
| FGFR4 IC50 | 1.8 nM[1] | 60 nM[2] |
| Cellular Activity (IC50) | <2 nM (NCI-H1581, SNU-16)[1]15.63 nM (Huh-7)[1]52.6 nM (Hep3B)[1] | 5 nM (RT112)15 nM (JMSU1)30 nM (RT4)32 nM (SW780)[3] |
Mechanism of Action
This compound is a quinolone-based covalent inhibitor that irreversibly binds to a cysteine residue within the ATP-binding pocket of FGFRs.[4][5] This covalent modification leads to sustained inhibition of receptor signaling.
BGJ398 (Infigratinib) is a 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-1-methylurea derivative that acts as a potent and selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[6] Its reversible binding competes with ATP, thereby blocking receptor autophosphorylation and downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy of BGJ398, a fibroblast growth factor receptor 1–3 inhibitor, in patients with previously treated advanced urothelial carcinoma with FGFR3 alterations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Irreversible Binding of Fgfr-IN-11 Through Washout Experiments: A Comparative Guide
For researchers and drug development professionals, establishing the binding kinetics of a kinase inhibitor is a critical step in its characterization. Irreversible inhibitors, which form a covalent bond with their target protein, can offer prolonged pharmacodynamic effects and may overcome certain mechanisms of drug resistance. Fgfr-IN-11 is a potent, orally active, and covalent pan-FGFR inhibitor. This guide provides a comparative framework for confirming its irreversible binding mechanism using washout experiments, contrasting its expected performance with that of reversible FGFR inhibitors.
Distinguishing Irreversible from Reversible Inhibition
The key differentiator between an irreversible and a reversible inhibitor lies in the duration of target engagement following the removal of the unbound drug. A washout experiment is a straightforward and effective method to elucidate this. In this assay, cells are treated with the inhibitor for a defined period, after which the drug is removed from the culture medium. The level of target inhibition is then assessed at various time points post-washout.
An irreversible inhibitor, such as this compound, is expected to maintain a significant level of target inhibition long after its removal from the medium, due to the stable covalent bond formed with the FGFR kinase. In contrast, a reversible inhibitor will dissociate from its target, leading to a rapid restoration of kinase activity.
Comparative Performance in Washout Experiments
The following table summarizes the expected outcomes of a washout experiment comparing the irreversible inhibitor this compound with two known reversible FGFR inhibitors, BGJ398 and PD173074. The data for this compound is based on the reported covalent mechanism of action and is exemplified by the performance of a structurally similar irreversible FGFR inhibitor, PRN1371.
| Inhibitor | Binding Type | Expected % FGFR Inhibition (Post-Washout) | Rationale |
| This compound | Covalent (Irreversible) | High and Sustained | Forms a stable, covalent bond with a cysteine residue in the ATP binding pocket of FGFRs, leading to prolonged inhibition even after the inhibitor is no longer present in the extracellular environment. |
| PRN1371 | Covalent (Irreversible) | Sustained | Demonstrated sustained inhibition of FGFR2 autophosphorylation following inhibitor washout in cellular assays.[1] |
| BGJ398 | Non-covalent (Reversible) | Rapidly Diminished | As a reversible inhibitor, it relies on equilibrium binding. Upon removal from the medium, it dissociates from the FGFR active site, leading to a loss of inhibition.[1] |
| PD173074 | Non-covalent (Reversible) | Lost over time | The inhibitory effect on downstream signaling (ERK phosphorylation) was observed to be completely lost after 24 hours in a washout experiment.[2] |
Experimental Protocols
A detailed methodology for a cellular washout experiment to assess the reversibility of FGFR inhibitors is provided below. This protocol is adapted from studies on similar kinase inhibitors and is suitable for comparing this compound with reversible counterparts.
Cellular Washout Experiment Protocol
Objective: To determine the duration of FGFR inhibition by this compound compared to a reversible inhibitor after removal of the compound from the cell culture medium.
Materials:
-
Cancer cell line with known FGFR activation (e.g., SNU-16, NCI-H1581, or Huh-7)
-
This compound
-
Reversible FGFR inhibitor (e.g., BGJ398 or PD173074) as a control
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Plating: Seed the selected cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: Treat the cells with this compound or the reversible inhibitor at a concentration known to cause significant FGFR inhibition (e.g., 5-10 times the IC50 value). Include a vehicle-treated control (e.g., DMSO). Incubate for a specified period (e.g., 2-4 hours) to allow for target engagement.
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, inhibitor-free complete medium to thoroughly remove any unbound inhibitor.
-
After the final wash, add fresh, inhibitor-free medium to the wells.
-
-
Post-Washout Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for potential dissociation of the reversible inhibitor.
-
Cell Lysis: At each time point, wash the cells once with ice-cold PBS and then lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against phospho-FGFR and total FGFR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for phospho-FGFR and total FGFR. Normalize the phospho-FGFR signal to the total FGFR signal for each sample. Compare the levels of FGFR phosphorylation at the different time points post-washout between the this compound-treated and the reversible inhibitor-treated cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Fgfr-IN-11
Researchers and laboratory personnel handling Fgfr-IN-11, a potent and selective inhibitor of fibroblast growth factor receptor (FGFR), must adhere to strict disposal protocols to ensure personal safety and environmental protection. Given its biological activity, this compound should be managed as a hazardous chemical waste, following institutional and regulatory guidelines. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for this compound. Although specific disposal instructions may not always be detailed, the MSDS provides critical information on physical and chemical properties, toxicity, and required personal protective equipment (PPE).
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves appropriate for handling chemical compounds.
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a suitable respirator should be used within a well-ventilated area or a fume hood.
Quantitative Data Summary for this compound Handling and Storage
For optimal safety and stability, adhere to the following quantitative guidelines for handling and storing this compound.
| Parameter | Recommended Specification | Source |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Maximum Hazardous Waste Accumulation | 55 gallons per Satellite Accumulation Area | [2] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Container Headspace | At least one-inch | [3] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting.[2][4][5] Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Segregation of Waste
-
Solid Waste: Collect all this compound solid waste, including contaminated gloves, pipette tips, and empty vials, in a designated, leak-proof hazardous waste container.[5][6] Do not mix with non-hazardous lab trash.
-
Liquid Waste: Dispose of solutions containing this compound into a dedicated, sealed, and compatible hazardous waste container.[3][5] Never pour this compound solutions down the drain.[4]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[6][7]
Step 2: Proper Containerization and Labeling
-
Container Compatibility: Use containers made of materials that are chemically resistant to the waste being stored. For instance, acids should not be stored in metal containers.[3][5]
-
Secure Sealing: Ensure all waste containers are tightly sealed to prevent leaks or spills.[6] Funnels should be removed and the cap secured immediately after adding waste.
-
Clear Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components in the waste stream.[2] Attach a completed hazardous waste tag as required by your institution.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
-
Segregation of Incompatibles: Store this compound waste away from incompatible materials. For example, keep organic solvents separate from oxidizers, and acids away from bases.[3][6] Use secondary containment, such as spill trays, to prevent the mixing of incompatible wastes in case of a leak.[4][6]
-
Accumulation Time Limits: Adhere to your institution's limits for how long waste can be stored in an SAA. Partially filled containers may generally be kept for up to one year, but full containers must be removed within a much shorter timeframe (e.g., three days).[2][3]
Step 4: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.[2]
-
Do Not Transport: Do not transport the hazardous waste yourself. Trained professionals should handle the collection and final disposal.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous liquid waste.
-
Defacing Labels: After thorough cleaning, deface or remove all hazardous chemical labels from the empty container before disposing of it as regular trash or glass waste, as per your institution's policy.[4][7]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Lilly patent anti-FGFR-1 Biosimilar(Anti-FGFR1 / CD331 Reference Antibody)|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 8. forensicresources.org [forensicresources.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Fgfr-IN-11
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and targeted compounds like Fgfr-IN-11, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
This compound is a powerful tool in cancer research, demonstrating significant inhibition of tumor growth in xenograft mouse models.[1] Its mechanism of action involves targeting the FGFR signaling pathway, a critical regulator of cell proliferation, differentiation, and migration. Understanding the appropriate handling procedures for this compound is crucial not only for personal safety but also for maintaining the integrity of experimental results.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.
| Task | Required Personal Protective Equipment |
| Compound Weighing and Reconstitution | - Respirator: A NIOSH-approved respirator is recommended to prevent inhalation of the powdered compound. - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: A dedicated lab coat, preferably disposable. |
| Handling Stock Solutions and Dilutions | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard lab coat. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Lab Coat: Standard lab coat. |
| Spill Cleanup | - Respirator: A NIOSH-approved respirator. - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: Disposable lab coat or gown. |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date information on personal protective equipment. While a specific SDS for this compound is not publicly available, general safety data sheets for other small molecule kinase inhibitors provide valuable guidance.
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to standardized operating procedures is critical to minimize exposure risk and ensure experimental reproducibility.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C.
-
Inventory: Maintain a detailed inventory of the compound, including the date of receipt, quantity, and lot number.
Preparation of Stock Solutions:
-
Designated Area: All weighing and reconstitution of the powdered this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Solvent Selection: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.
-
Procedure:
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of solvent to the vial containing the powder.
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
Use in Cell Culture:
-
Dilution: Prepare working dilutions of this compound from the stock solution using sterile cell culture medium immediately before use.
-
Aseptic Technique: All manipulations involving the addition of this compound to cell cultures should be performed in a biological safety cabinet using sterile techniques to prevent contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed container. - Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container. - Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions, contaminated media) | - Collect in a clearly labeled, sealed, and leak-proof container. - Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated hazardous waste bag immediately after use. |
Note: Always follow your institution's specific guidelines for hazardous waste disposal.
Understanding the Mechanism: The FGFR Signaling Pathway
To effectively and safely utilize this compound, a fundamental understanding of its target is crucial. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in normal cellular processes and is frequently dysregulated in cancer.
Caption: The FGFR signaling pathway is initiated by FGF ligand binding, leading to receptor dimerization and autophosphorylation. This activates downstream cascades including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately regulating gene expression and cellular responses.
By adhering to these safety and handling protocols, researchers can confidently and responsibly advance their work with this compound, contributing to the development of new cancer therapies while maintaining a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
